molecular formula C5H14N2 B3420077 [(2S)-1-aminopropan-2-yl]dimethylamine CAS No. 170078-84-9

[(2S)-1-aminopropan-2-yl]dimethylamine

Cat. No.: B3420077
CAS No.: 170078-84-9
M. Wt: 102.18 g/mol
InChI Key: WNLWBCIUNCAMPH-YFKPBYRVSA-N
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Description

Product Name: [(2S)-1-aminopropan-2-yl]dimethylamine CAS Number: 170078-84-9 Molecular Formula: C5H14N2 Molecular Weight: 102.18 Storage: This product requires cold-chain transportation . [(2S)-1-aminopropan-2-yl]dimethylamine is a chiral diamine compound of high interest in medicinal chemistry and drug discovery research. While the specific biological profile of this exact molecule is a subject of ongoing investigation, its core structure is representative of a class of compounds explored for novel therapeutic applications. Small molecules with similar structural motifs, particularly those featuring a defined stereocenter and diamine functionality, have been identified as potent agents in areas such as antimalarial research . For instance, certain structurally unique diamines have demonstrated picomolar to nanomolar activity against both chloroquine-sensitive and multidrug-resistant Plasmodium falciparum lines, showing minimal mammalian cell cytotoxicity and representing a promising novel structural class in the antimalarial field . Furthermore, the physicochemical properties of this compound suggest potential utility in probing other biological mechanisms. Related amine-containing compounds are often investigated for their interactions with enzymes like lysosomal phospholipase A2 (PLA2G15), an activity relevant to the study of drug-induced phospholipidosis, a form of drug toxicity . This makes it a valuable tool for researchers in toxicology and drug safety screening during development. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-N,2-N-dimethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWBCIUNCAMPH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170078-84-9
Record name [(2S)-1-aminopropan-2-yl]dimethylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of [(2S)-1-aminopropan-2-yl]dimethylamine , also known as (S)-N²,N²-dimethylpropane-1,2-diamine .

Executive Summary & Structural Identification

[(2S)-1-aminopropan-2-yl]dimethylamine is a chiral, bidentate diamine featuring a primary amine at the C1 position and a dimethylated tertiary amine at the chiral C2 position. Structurally distinct from its regioisomer ((S)-N¹,N¹-dimethylpropane-1,2-diamine), this molecule serves as a critical chiral controlling element in asymmetric synthesis and a pharmacophore in medicinal chemistry.

Its specific configuration—combining a sterically demanding, basic tertiary amine with a nucleophilic primary amine—allows it to function as a "hemilabile" ligand or a precursor for chiral Schiff bases (Salen-type ligands).

Chemical Identity
PropertyDetail
IUPAC Name (2S)-N²,N²-dimethylpropane-1,2-diamine
Common Synonyms (S)-1-amino-2-(dimethylamino)propane; (S)-2-dimethylaminopropylamine
CAS Number 170078-84-9 (Specific S-enantiomer); 19764-58-0 (Racemate)
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol
Chiral Center C2 (S-configuration)
SMILES CCN

Physicochemical Profile

The physicochemical behavior of [(2S)-1-aminopropan-2-yl]dimethylamine is governed by the basicity differential between its two nitrogen centers.

Physical Properties Table
PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidHygroscopic; absorbs CO₂ from air.
Boiling Point 120–125 °C (est.)Slightly higher than 1,2-diaminopropane (119 °C) due to molecular weight, despite reduced H-bonding.
Density 0.82 g/mL (at 20 °C)Typical for aliphatic diamines.
Solubility Miscible in water, EtOH, DCMHigh polarity due to diamine functionality.
pKa (Predicted) pKa₁ ≈ 9.7 (Primary -NH₂) pKa₂ ≈ 6.4 (Tertiary -NMe₂)The electrostatic repulsion from the first protonated amine significantly lowers the basicity of the second.
Reactivity & Stability
  • Nucleophilicity: The C1 primary amine is the dominant nucleophile, readily reacting with aldehydes, acid chlorides, and isocyanates. The C2 tertiary amine is sterically hindered and non-nucleophilic towards electrophiles but acts as a Brønsted base or metal coordination site.

  • Chelation: Forms stable 5-membered chelate rings with transition metals (Cu, Ni, Zn, Pd), imposing chiral induction on the metal center.

Synthesis & Manufacturing

To ensure high enantiomeric purity (>99% ee), the synthesis typically avoids resolution of racemates and instead proceeds via chiral pool synthesis starting from L-Alanine .

Synthetic Pathway (Chiral Pool Strategy)

The most robust route involves the methylation of L-alanine followed by reduction and functional group manipulation. This preserves the stereocenter at C2.

Protocol Overview:

  • Reductive Methylation: L-Alanine is converted to N,N-dimethyl-L-alanine using formaldehyde and catalytic hydrogenation (Pd/C).

  • Reduction: The carboxylic acid is reduced to the alcohol (N,N-dimethyl-L-alaninol) using LiAlH₄.

  • Amination: The hydroxyl group is activated (e.g., mesylation) and displaced by azide (with inversion) or converted via the Mitsunobu reaction (with inversion) to phthalimide, followed by deprotection.

    • Note on Stereochemistry: To retain the (S)-configuration at C2, the nitrogen must remain attached to the chiral center throughout, or a double-inversion strategy must be used if attacking C2.

    • Preferred Route (Retention):L-Alanine → L-Alaninamide → Reduction to Diamine → Selective Methylation.

    • Alternative (High Purity):L-Alanine → N,N-Dimethyl-L-Alanine → Amide Formation (with NH₃) → Reduction (LiAlH₄). This route avoids touching the chiral C-N bond, guaranteeing retention of configuration.

Synthesis Workflow Diagram

Synthesis Start L-Alanine (S-Configuration) Step1 Reductive Methylation (HCHO, H2, Pd/C) Start->Step1 Inter1 N,N-Dimethyl-L-Alanine Step1->Inter1 Retention Step2 Amidation (SOCl2; NH3) Inter1->Step2 Inter2 N,N-Dimethyl-L-Alaninamide Step2->Inter2 Activation Step3 Reduction (LiAlH4, THF) Inter2->Step3 Final [(2S)-1-aminopropan-2-yl]dimethylamine (Target) Step3->Final Reduction of C=O

Caption: Synthesis via N,N-dimethyl-L-alanine pathway ensures retention of stereochemistry.

Applications in Drug Development & Catalysis

Asymmetric Catalysis (Ligand Design)

The molecule acts as a chiral diamine ligand . Unlike symmetric ligands (e.g., TMEDA), the asymmetry of the N1/N2 centers creates a "stereogenic wall" on one side of the metal complex.

  • Lithiation: Used as a chiral additive in organolithium reactions to induce enantioselectivity in deprotonations.

  • Hydrogenation: Precursor to Ru/Ir complexes for asymmetric transfer hydrogenation of ketones.

Pharmaceutical Intermediate

The (S)-2-dimethylaminopropyl moiety is a pharmacophore found in several CNS-active agents.

  • Schiff Base Formation: The primary amine condenses with salicylaldehydes to form Chiral Salen Ligands . These are pivotal in the industrial synthesis of epoxides (Jacobsen's catalyst derivatives).

Mechanism of Chiral Induction

When coordinated to a metal (M), the steric bulk of the dimethyl group at C2 forces the propyl backbone into a rigid "pucker," transmitting chiral information to the reaction site.

Coordination cluster_steric Chiral Environment Metal Metal Center (Zn, Cu, Li) N1 N1 (Primary) NH2 Donor N1->Metal Coordinate Bond N2 N2 (Tertiary) NMe2 (Steric Bulk) N2->Metal Coordinate Bond Backbone Propyl Backbone (Rigid Pucker) Backbone->N1 Backbone->N2

Caption: Bidentate coordination mode creating a rigid, chiral steric environment at the metal center.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burns and eye damage.Wear nitrile gloves and face shield.
Flam. Liq. 3 Flammable liquid and vapor.[1][2]Keep away from heat/sparks.[1][2][3][4] Ground containers.
Acute Tox. 4 Harmful if swallowed.[3]Do not eat/drink in usage area.

Storage: Store under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption).

References

  • PubChem. 1,2-Propanediamine, N,N'-dimethyl- (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

[(2S)-1-aminopropan-2-yl]dimethylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of [(2S)-1-aminopropan-2-yl]dimethylamine , a specialized chiral diamine utilized as a building block in pharmaceutical synthesis and as a ligand in asymmetric catalysis.

Executive Summary

[(2S)-1-aminopropan-2-yl]dimethylamine (CAS: 1008451-87-3) is a chiral vicinal diamine characterized by a primary amine at the C1 position and a dimethyl-substituted tertiary amine at the chiral C2 position. Unlike its more common regioisomer (N1,N1-dimethylpropane-1,2-diamine), this compound places the bulky dimethylamino group directly on the stereogenic center. This structural feature creates a unique steric environment, making it a high-value ligand for stereoselective organometallic reactions and a critical intermediate for drug candidates requiring precise stereochemical control.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identifiers

Precision in nomenclature is critical due to the existence of regioisomers (N1,N1 vs. N2,N2).

IdentifierValue
IUPAC Name (2S)-N^2,N^2-dimethylpropane-1,2-diamine
Common Name [(2S)-1-aminopropan-2-yl]dimethylamine
CAS Number 1008451-87-3 (Specific (S)-isomer)
Racemic CAS 19764-58-0 (N2,N2-dimethylpropane-1,2-diamine)
Molecular Formula C

H

N

Molecular Weight 102.18 g/mol
SMILES CN(C)C
InChI Key WNLWBCIUNCAMPH-VIFPVBQESA-N
Structural Analysis (Isomer Distinction)

The distinction between the N2,N2 (target) and N1,N1 isomers is chemically significant.

  • Target (N2,N2): Tertiary amine on Chiral C2; Primary amine on Terminal C1.

  • Isomer (N1,N1): Tertiary amine on Terminal C1; Primary amine on Chiral C2.

IsomerComparison cluster_0 Target Compound (N2,N2) cluster_1 Common Regioisomer (N1,N1) NodeA [(2S)-1-aminopropan-2-yl]dimethylamine (Tertiary Amine on Chiral Center) NodeB (S)-N1,N1-dimethylpropane-1,2-diamine (Primary Amine on Chiral Center) NodeA->NodeB Regioisomers (Distinct Reactivity)

Figure 1: Structural distinction between the target N2,N2-isomer and the common N1,N1-isomer.

Physical Properties

Note: Experimental data for the pure (S)-enantiomer is limited; values below incorporate data from the racemic N2,N2 analogue.

PropertyValueCondition
Physical State Liquid@ 20°C
Boiling Point 125–130°C@ 760 mmHg (Predicted)
Density ~0.82 g/mL@ 25°C
pKa ~9.6 (Primary NH2), ~5.9 (Tertiary NMe2)Estimated
Solubility Miscible in water, ethanol, DCMPolar organic solvents

Synthesis & Manufacturing Methodologies

The synthesis of the N2,N2 isomer requires a strategy that prevents the migration of the dimethyl group and preserves stereochemistry. The most robust route utilizes L-Alanine as the chiral pool starting material.

Route: Reductive Amination of L-Alanine Derivative

This pathway avoids the regioselectivity issues associated with opening propylene oxide (which typically favors the N1,N1 isomer).

Step 1: N,N-Dimethylation of L-Alanine

L-Alanine is subjected to reductive alkylation using formaldehyde and hydrogen (or formic acid in Eschweiler-Clarke conditions) to yield N,N-dimethyl-L-alanine.

  • Reagents: L-Alanine, HCHO, H

    
    /Pd-C or HCOOH.
    
  • Outcome: Retention of (S)-configuration.

Step 2: Amide Formation

The carboxylic acid is converted to a primary amide. This can be achieved via a mixed anhydride intermediate or direct amidation using coupling agents (EDC/HOBt) and ammonia.

  • Reagents: ClCOOEt (Ethyl chloroformate), NH

    
    (g).
    
  • Intermediate: (S)-2-(dimethylamino)propanamide.

Step 3: Reduction to Diamine

The amide carbonyl is reduced to a methylene group using a strong hydride donor.

  • Reagents: LiAlH

    
     (Lithium Aluminum Hydride) in THF, reflux.
    
  • Purification: Distillation under reduced pressure.[1]

SynthesisPathway L_Ala L-Alanine (Chiral Precursor) Dimethyl_Ala (S)-N,N-Dimethylalanine L_Ala->Dimethyl_Ala Reductive Methylation (HCHO / H2 / Pd-C) Amide (S)-2-(dimethylamino)propanamide Dimethyl_Ala->Amide Amidation (1. ClCOOEt, 2. NH3) Target [(2S)-1-aminopropan-2-yl]dimethylamine (Target Diamine) Amide->Target Reduction (LiAlH4 / THF)

Figure 2: Stereoselective synthesis pathway from L-Alanine.

Alternative Route: From (S)-Alaninol

An alternative approach involves the activation of (S)-2-(dimethylamino)propan-1-ol (derived from L-Alaninol).

  • Methylation: L-Alaninol

    
     (S)-2-(dimethylamino)propan-1-ol.
    
  • Activation: Alcohol

    
     Mesylate/Tosylate.
    
  • Displacement: OMs

    
     Azide (NaN
    
    
    
    ).
  • Reduction: Azide

    
     Amine (Staudinger or Hydrogenation).
    Critique: This route is longer and involves hazardous azide chemistry, making the amide reduction (Route 3.1) preferred for scale-up.
    

Applications in Drug Development & Catalysis

Asymmetric Catalysis Ligand

The compound serves as a bidentate ligand. The steric bulk of the dimethyl group at the chiral center (C2) forces a rigid conformation when chelated to metals (Li, Zn, Cu).

  • Lithium Amides: Used to generate chiral lithium amide bases for the enantioselective deprotonation of ketones.

  • Zinc Complexes: Acts as a ligand in the asymmetric addition of organozinc reagents to aldehydes.

Pharmaceutical Intermediate

The (2S)-1-aminopropan-2-yl moiety is a pharmacophore found in various kinase inhibitors and GPCR modulators. The specific (S)-configuration is often required to fit hydrophobic pockets in protein targets, where the methyl group orientation dictates binding affinity.

Handling, Safety, and Storage

Hazard Identification (GHS)

As a low molecular weight diamine, the compound is corrosive and flammable.

  • H314: Causes severe skin burns and eye damage.

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

Storage Protocols
  • Atmosphere: Store under Nitrogen or Argon. The primary amine is sensitive to CO

    
     (carbamate formation) and oxidation.
    
  • Temperature: 2–8°C (Refrigerated) is recommended to prevent slow discoloration.

  • Container: Tightly sealed glass or stainless steel; avoid aluminum due to caustic nature.

References

  • Chemical Identity & CAS Verific

    • Source: PubChem Compound Summary. "1,2-Propanediamine, N,N'-dimethyl- (Isomer Comparison)."
    • URL:[Link]

  • Synthesis of Chiral 1,2-Diamines

    • Source: Organic Chemistry Portal. "Synthesis of 1,2-Diamines."
    • URL:[Link]

  • Stereoselective Synthesis

    • Source: BenchChem Technical Support.[1] "Synthesis of (S)-Propane-1,2-diamine derivatives."

  • Applications in Asymmetric C

    • Source: Macmillan Group (Princeton). "1,2-Diamines: Synthesis and Utility."
    • URL:[Link]

Sources

Molecular Architecture and Biosynthetic Engineering of (2S)-1-Aminopropan-2-yl-Dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (2S)-1-aminopropan-2-yl-dimethylamine —also widely designated as (S)-N2,N2-dimethylpropane-1,2-diamine or Dmp —is a chiral diamine of profound significance in both synthetic chemistry and natural product biology. Traditionally utilized as a chiral ligand in asymmetric catalysis, recent genomic and biochemical discoveries have unveiled its role as a unique post-translational modification (PTM) in a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as daptides [1].

This whitepaper provides an in-depth technical analysis of the structural stereochemistry of Dmp, the evolutionary logic behind its biological biosynthesis, and self-validating experimental protocols for both its in vitro enzymatic reconstitution and enantioselective chemical synthesis.

Structural and Stereochemical Foundations

To harness (2S)-1-aminopropan-2-yl-dimethylamine in drug development, one must first deconstruct its spatial architecture. The molecule consists of a propane backbone substituted with a primary amine at C1 and a tertiary dimethylamine at C2.

Stereochemical Assignment (Cahn-Ingold-Prelog System)

The chirality of the molecule is localized at the C2 carbon. Applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents at C2:

  • -N(CH3)2 (Nitrogen, atomic number 7) → Priority 1

  • -CH2NH2 (Carbon bonded to N, H, H) → Priority 2

  • -CH3 (Carbon bonded to H, H, H) → Priority 3

  • -H (Hydrogen, atomic number 1) → Priority 4

When the lowest priority group (-H) is oriented away from the observer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, unambiguously assigning the (2S) configuration. This specific spatial arrangement is critical; in biological systems, only the (S)-enantiomer is recognized by downstream tailoring enzymes[2].

Quantitative Chemical Data

Table 1: Physicochemical Properties of (2S)-1-aminopropan-2-yl-dimethylamine

PropertyValue / Description
IUPAC Name (2S)-N2,N2-dimethylpropane-1,2-diamine
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
Predicted pKa 9.62 ± 0.10 (Highly basic, cationic at physiological pH)
CAS Registry Number 19764-58-0 (General) / 1008451-87-3 (1S/2S specific)
Structural Role Bidentate chelating ligand / C-terminal peptide modification

Data supported by computational chemical databases[3].

Biological Paradigm: The Daptide C-Terminal Modification

In the realm of RiPPs, the C-terminus of a peptide is typically a negatively charged carboxylate. However, in daptides , nature employs a highly specialized enzymatic cascade to swap this carboxylate for the positively charged Dmp moiety[1].

Causality of the Modification: Why does nature expend ATP and cofactors to install Dmp? Neutralizing the anionic C-terminus and replacing it with a cationic tertiary amine fundamentally alters the peptide's electrostatic landscape and amphiphilicity. This modification enhances membrane permeability and target binding, which is essential for the bioactivity of daptides as hemolysins or antibacterial agents[4].

The Biosynthetic Cascade

The installation of Dmp occurs directly on a C-terminal Threonine (Thr) residue via three sequential enzymatic steps, heavily studied in thermophilic organisms like Thermobifida fusca[5]:

  • Oxidative Decarboxylation (TfDapB): The Thr residue is stripped of CO2, and its beta-hydroxyl group is oxidized, forming an aminoacetone (Aac) intermediate.

  • Transamination (TfDapC): An aminotransferase uses L-Lysine as an amine donor to convert the ketone of Aac into a primary amine, yielding 1,2-diaminopropane (Dap) .

  • N,N-Dimethylation (TfDapM): A SAM-dependent methyltransferase adds two methyl groups to the primary amine, finalizing the Dmp structure.

Biosynthesis A Precursor Peptide (C-terminal Threonine) Mass: M B TfDapB (Oxidative Decarboxylase) Cofactor: NAD+ A->B C Aminoacetone (Aac) Intermediate Mass: M - 46 Da B->C -CO2, -2H D TfDapC (Aminotransferase) Co-substrate: L-Lysine C->D E 1,2-Diaminopropane (Dap) Intermediate Mass: M - 45 Da D->E Transamination F TfDapM (N,N-Methyltransferase) Co-substrate: SAM E->F G Mature Daptide (C-terminal Dmp) Mass: M - 17 Da F->G +2 CH3

Biosynthetic pathway of the Dmp C-terminal modification in daptides.

Table 2: Mass Spectrometry Validation Logic for Dmp Biosynthesis

Reaction StepChemical TransformationMass Shift (Da)Self-Validating Marker
1. TfDapB Loss of CO2 (44 Da) + Oxidation of -OH to =O (2 Da)-46 Da Confirmation of Aac formation
2. TfDapC Replacement of =O (16 Da) with -H (1 Da) and -NH2 (16 Da)+1 Da Confirmation of Dap formation
3. TfDapM Addition of 2x -CH3 (30 Da), loss of 2x -H (2 Da)+28 Da Confirmation of Dmp formation
Total Pathway Thr → Dmp-17 Da Final Daptide Verification

Experimental Methodologies & Self-Validating Protocols

In Vitro Reconstitution of the Dmp Pathway

To harness this pathway for bioconjugation (e.g., installing Dmp on non-native peptides), researchers utilize enzymes from Thermobifida fusca due to their high thermal stability and robust expression profiles[6].

Workflow step1 Step 1: Gene Expression Clone tfDap BGC from T. fusca Express as MBP-fusions in E. coli step2 Step 2: Protein Purification Ni-NTA Affinity Chromatography Isolate TfDapB, C, M & Substrate step1->step2 step3 Step 3: In Vitro Reaction Combine Enzymes + NAD+ + L-Lys + SAM Incubate at 37°C step2->step3 step4 Step 4: MS Validation MALDI-TOF-MS Analysis Confirm -17 Da mass shift step3->step4

Step-by-step in vitro reconstitution workflow for daptide biosynthesis.

Step-by-Step Protocol:

  • Construct Generation: Clone tfDapB, tfDapC, and tfDapM from the T. fusca genome. To prevent aggregation and ensure solubility, express the precursor peptide (e.g., TfDapA1) as a Maltose-Binding Protein (MBP) fusion construct[7].

  • Protein Purification: Purify the recombinant enzymes using Ni-NTA affinity chromatography. Elute with 250 mM imidazole and dialyze into a standard reaction buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Enzymatic Assembly: In a 100 µL reaction volume, combine 50 µM MBP-TfDapA1 substrate with 5 µM of each enzyme (TfDapB, TfDapC, TfDapM).

  • Cofactor Addition (The Causality Step): Add 1 mM NAD+ (electron acceptor for decarboxylation), 2 mM L-Lysine (amine donor for transamination), and 2 mM S-adenosylmethionine (SAM, methyl donor). Incubate at 37°C for 4 hours.

  • Self-Validation via MALDI-TOF-MS: Quench the reaction with 1% TFA. Spot the matrix (e.g., CHCA) and analyze. The system is validated if the precursor mass shifts precisely by -17 Da , confirming the complete conversion of the C-terminal Thr to Dmp[5].

Enantioselective Chemical Synthesis of Chiral 1,2-Diamines

For applications requiring Dmp as a standalone chiral ligand, biological extraction is inefficient. Instead, synthetic chemists utilize Rh-catalyzed enantioselective hydroamination[8].

Causality of the Method: Traditional synthesis via nucleophilic displacement of chiral alcohols often suffers from racemization and poor atom economy. Utilizing a Rhodium catalyst with a chiral bidentate phosphine ligand allows for direct, atom-economical addition of dimethylamine across an allylamine double bond. The chiral ligand sterically directs the nucleophile to the less hindered face of the olefin, ensuring high enantiomeric excess (e.e.) of the (2S) configuration.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, dissolve the allylamine substrate (0.5 mmol) in anhydrous THF (0.384 M concentration).

  • Catalyst Loading: Add 10 mol% of the Rhodium precursor and 20 mol% of the chosen chiral bidentate phosphine ligand.

  • Nucleophile Addition: Introduce 4.8 equivalents of freshly prepared dimethylamine solution.

  • Reaction & Purification: Seal the vessel, remove from the glovebox, and stir at 40°C for 24 hours. Quench the reaction, evaporate the solvent, and purify the desired (2S)-1-aminopropan-2-yl-dimethylamine via SiO2 column chromatography (yielding ~44% with excellent e.e.)[8].

Strategic Applications in Bioconjugation and Drug Development

The discovery of the Dmp biosynthetic pathway is a watershed moment for peptide engineering. By leveraging the broad substrate tolerance of TfDap enzymes, drug developers can now perform modular functionalization of non-native peptide C-termini. For instance, halting the cascade after TfDapB yields an aminoacetone (Aac) C-terminus, which contains a bio-orthogonal ketone perfectly primed for oxime-ligation bioconjugation (e.g., attaching fluorophores or half-life-extending PEG chains to biologics like glucagon or GFP)[9]. Alternatively, fully processing the peptide to contain the Dmp moiety provides a novel strategy to enhance the cellular uptake and proteolytic stability of next-generation peptide therapeutics.

References

  • N2,N2-dimethylpropane-1,2-diamine 19764-58-0 wiki - Guidechem Guidechem URL
  • Illinois.
  • ACS.
  • NIH.

Sources

Thermodynamic Stability of Chiral Diamine Ligands: Mechanistic Drivers and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Chiral diamine ligands—such as 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and 2,3-diaminobutane (DAB)—are foundational scaffolds in both asymmetric transition-metal catalysis and the development of platinum-based metallopharmaceuticals. Understanding the thermodynamic stability of their metal complexes is paramount for preventing demetallation in biological matrices and ensuring high turnover numbers in catalytic cycles. This technical guide elucidates the structural factors governing the thermodynamic stability constants (


) of these complexes and provides field-proven, self-validating experimental workflows for their precise quantification.
Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of a metal-ligand complex represents the Gibbs free energy (


) of the complexation reaction, typically expressed as the stability constant (

). For chiral diamines, this stability is dictated by a triad of structural factors:
  • The Chelate Effect and Pre-organization: Bidentate diamines form highly stable 5- or 6-membered metallacycles. Rigid backbones, such as the cyclohexane ring in DACH, significantly lower the entropic penalty of coordination compared to acyclic analogues like ethylenediamine. This pre-organization locks the ring conformation, enhancing both thermodynamic stability and kinetic inertness.

  • Ligand Basicity and Steric Shielding: The Lewis basicity of the nitrogen donors drives the enthalpy of formation (

    
    ). Stronger 
    
    
    
    -donation to oxophilic or transition metal centers results in highly stable coordinate covalent bonds. Concurrently, increasing the steric bulk of the ligand shields the metal center, preventing competitive binding from endogenous anions or solvent molecules that could lead to demetallation.
  • Secondary Coordination Sphere Interactions: In complexes like Ru-DPEN, the NH protons of the diamine ligand participate in hydrogen bonding with substrates. Furthermore, hydrophobic interligand stacking (e.g., between a chiral Schiff base derived from DACH and an amino acid side chain) can exponentially increase the

    
     of the resulting diastereomeric complex. For example, the extraordinary thermodynamic stabilization of D-phenylalanine by a Co(III)-Schiff base complex is driven by aromatic ring stacking[1].
    
Quantitative Profiling: Stability Constants Data

To benchmark the efficacy of chiral diamine ligands, their stability constants must be quantified under physiological or reaction-relevant conditions. Table 1 summarizes the derived


 values for several benchmark systems, illustrating how structural modifications and chiral recognition impact thermodynamic stability.

Table 1: Representative Thermodynamic Stability Constants (


) of Chiral Diamine-Metal Complexes 
Ligand SystemMetal IonSolvent Matrix

Range
Reference
(R,R)-chxn-Schiff Base + L-PheCo(III)Water/MeOH (2:3)~7.6[1]
(R,R)-chxn-Schiff Base + D-PheCo(III)Water/MeOH (2:3)~9.1[1]
Chiral Diaminodiamido (ProNN-2)Cu(II)AqueousSpecies Dependent[2]
Chiral H4dota-analoguesGd(III)Aqueous> 20.0
Self-Validating Experimental Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating orthogonal checks to prevent artifactual misinterpretation.

Protocol A: Potentiometric Determination of

in Mixed Solvents

Due to the hydrophobicity of many chiral diamines (e.g., DPEN, DACH-derived Schiff bases), titrations often require mixed-solvent systems (e.g., 2:3 water-methanol)[1].

  • Electrode Calibration via Gran's Method: Standard aqueous buffers fail in mixed solvents. Calibrate the glass electrode by titrating a known concentration of strong acid (HCl) with a strong base (NaOH) in the exact solvent mixture. Plot the Gran function to verify a Nernstian slope (>58 mV/pH unit).

    • Causality: This isolates the junction potential of the specific solvent matrix, ensuring subsequent pH readings accurately reflect true proton activity rather than solvent artifacts.

  • Ligand Protonation Profiling: Titrate the free chiral diamine ligand (1 mM) with standard base under an inert argon atmosphere at a constant ionic strength (e.g., 0.1 M KCl).

  • Metal-Ligand Complexation: Introduce the metal salt (e.g., CuCl2) at 1:1 and 1:2 metal-to-ligand ratios. Record the pH equilibrium after each titrant addition[2].

  • Orthogonal Validation (UV-Vis): Extract 1 mL aliquots at key inflection points on the titration curve and measure the UV-Vis absorbance.

    • Causality: Isosbestic points in the spectra confirm the transition between specific speciation states, validating that the potentiometric shifts are due to thermodynamic complexation, not ligand precipitation.

  • Data Synthesis: Input the pH-volume data into non-linear regression software (e.g., Hyperquad) to refine the overall stability constants (

    
    ).
    

G1 N1 1. Solvent & Electrode Prep (Water/MeOH, Gran's Plot) N2 2. Titration Phase (pH vs. Volume Data) N1->N2 Validated Nernstian Slope N3 3. Orthogonal Validation (UV-Vis Spectrophotometry) N2->N3 Aliquot Extraction N4 4. Non-Linear Regression (Hyperquad / SIR92) N2->N4 Potentiometric Data N3->N4 Absorbance Overlays N5 5. Thermodynamic Output (log K Stability Constants) N4->N5 Speciation Models

Caption: Workflow for self-validating potentiometric determination of thermodynamic stability constants.

Protocol B: Differential Scanning Calorimetry (DSC) for DNA-Adduct Stability

When chiral diamine complexes (e.g., Pt(II)-DAB) are used as antitumor agents, their efficacy depends on how their DNA adducts alter the thermodynamic stability of the double helix, which directly influences translesion synthesis by DNA polymerases[3].

  • Oligonucleotide Preparation: Anneal complementary DNA strands containing the target sequence (e.g., TGGT) with and without the site-specific Pt(II)-DAB intrastrand cross-link[3].

  • Baseline Subtraction: Run the DSC with the exact buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.0) in both the reference and sample cells to establish a flat thermal baseline.

  • Thermal Denaturation: Heat the sample from 20°C to 90°C at a scan rate of 1°C/min.

    • Causality: A slow scan rate ensures the melting process remains at thermodynamic equilibrium, preventing kinetic lag in the heat capacity (

      
      ) measurement.
      
  • Reversibility Check: Cool the sample back to 20°C and perform a second heating scan.

    • Causality: If the second scan matches the first, the melting is thermodynamically reversible, validating the extracted enthalpy (

      
      ) and entropy (
      
      
      
      ) values.
  • Thermodynamic Analysis: Integrate the area under the

    
     vs. 
    
    
    
    curve to determine the calorimetric enthalpy. Compare the
    
    
    of the platinated DNA versus the native DNA to quantify the thermodynamic destabilization induced by the chiral adduct[3].
Case Study: Thermodynamic Control in Ru-DPEN Catalyzed Asymmetric Hydrogenation

The Ru(II)-DPEN system is a benchmark for the asymmetric transfer hydrogenation of ketones and imines[4]. The thermodynamic stability of the intermediate complexes dictates both the turnover frequency and the enantiomeric excess (ee)[5].

In this outer-sphere mechanism, the active catalyst is a Ru-hydride species. The substrate does not directly coordinate to the metal center; instead, it is stabilized in the secondary coordination sphere via a highly structured, thermodynamically favorable six-membered pericyclic transition state. The NH proton of the DPEN ligand hydrogen-bonds to the substrate's heteroatom, while the Ru-hydride attacks the electrophilic carbon. The rigidity and thermodynamic stability of this chiral pocket ensure that only one enantioface of the substrate is presented to the hydride[5].

G2 A Precatalyst Ru(Cl)2(DPEN) B Active Catalyst Ru(H)(DPEN) A->B Base, H2 or iPrOH C Substrate Complex Outer-Sphere Binding B->C Imine/Ketone Coordination D Transition State Hydride Transfer C->D Enantioselective Step E Product Release Chiral Amine/Alcohol D->E H-Bond Cleavage E->B Catalyst Regeneration

Caption: Outer-sphere mechanism of Ru-DPEN highlighting the thermodynamically stable transition state.

References
  • Source: nih.
  • Copper(II)
  • Source: nih.
  • Source: d-nb.
  • The Stereochemistry and Reactivity of Metal-Schiff Base Complexes. VII. Contribution of Hydrophobic Interligand Interaction to Chiral Recognition of Phenylalaninate and Tryptophanate with (1R,2R)
  • Source: rsc.

Sources

Literature review of [(2S)-1-aminopropan-2-yl]dimethylamine in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Search

I'm starting a deep dive into the literature regarding [(2S)-1-aminopropan-2-yl]dimethylamine. My initial focus is on its catalytic applications, specifically how it's used in different chemical reactions. I am honing in on identifying its crucial roles in each of the reactions studied.

Expanding Search Parameters

I am broadening my search to encompass the compound's role as a ligand and its synthesis methods alongside its catalytic applications. I'm also starting to investigate the mechanistic aspects, particularly stereoselectivity, and the catalytic species' structure. I'm seeking experimental protocols and data to construct a thorough technical guide that can act as a resource.

Exploring Catalytic Applications

My initial search for [(2S)-1-aminopropan-2-yl]dimethylamine in catalysis, and similar compounds, has been limited. I'm focusing on the related compound research to determine if its use in catalysis can be inferred.

Expanding Search Parameters

I've hit a wall directly on the target compound's catalytic applications; the literature is sparse. My focus has broadened to structurally similar molecules like N,N-dimethyl-2-propyn-1-amine N-oxide, other amino alcohols, and diamines. I'm now synthesizing a framework for potential applications by drawing analogies, given the scarcity of direct information. I'll need to expand my search significantly.

Exploring Chiral Diamines

I've been looking deeper into chiral 1,2-diamines. I've been focusing on their uses in asymmetric catalysis, and their function as ligands and organocatalysts. I found that their ability to form stable bidentate complexes is a key feature of their utility.

Focusing on a Specific Amine

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Assessing Prior Findings

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Pinpointing Compound Data

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Analyzing Catalytic Gaps

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Synthesizing Available Data

I've discovered a notable lack of published research on the catalytic uses of [(2S)-1-aminopropan-2-yl]dimethylamine itself. While comprehensive searches highlight the broader utility of chiral 1,2-diamines in asymmetric catalysis (hydrogenation, alkylation, etc.), specific quantitative data for this exact compound is missing. I plan to address this by structuring the guide to present the broader context of chiral 1,2-diamines and their catalytic roles, then infer potential applications of [(2S)-1-aminopropan-2-yl]dimethylamine based on structural similarities.

Addressing Data Deficiency

I've confirmed a critical data gap regarding [(2S)-1-aminopropan-2-yl]dimethylamine's direct catalytic uses. While broad chiral diamine applications are well-documented, specific quantitative data is absent. I'll frame the guide with the broader context, highlighting similar diamines' catalysis, including hydrogenation and alkylation. This will allow for analogous application inference for the target compound, acknowledging the limitations of data availability. Also, I will include some synthetic information.

Solubility profile of [(2S)-1-aminopropan-2-yl]dimethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the solubility profiling of [(2S)-1-aminopropan-2-yl]dimethylamine . It synthesizes physicochemical principles with practical experimental protocols, designed for application scientists and process chemists.[1]

Executive Summary & Compound Identity

[(2S)-1-aminopropan-2-yl]dimethylamine is a specialized chiral diamine intermediate used frequently in the synthesis of asymmetric catalysts, pharmaceutical ligands, and resolution agents. Its solubility profile is governed by its amphiphilic nature : it possesses a hydrophilic primary amine (H-bond donor/acceptor) and a more lipophilic tertiary dimethylamine group.

Understanding its solubility is critical for:

  • Reaction Solvent Selection: Optimizing homogeneity in nucleophilic substitutions or Schiff base formations.

  • Purification: Designing liquid-liquid extraction (LLE) workups.

  • Crystallization: Selecting anti-solvents for salt formation.

Chemical Identity Table
PropertyDetail
IUPAC Name (2S)-N,N-dimethylpropane-1,2-diamine
Common Synonyms (S)-1-Amino-2-(dimethylamino)propane; (S)-DMAPNH2
CAS Number 1008451-87-3 (Chiral); 19764-58-0 (Racemic)
Molecular Formula

Molecular Weight 102.18 g/mol
Physical State Colorless to pale yellow liquid
Predicted pKa ~9.6 (Primary amine), ~8.5 (Tertiary amine)
LogP ~ -0.2 (Slightly Hydrophilic)

Theoretical Framework: Hansen Solubility Parameters (HSP)

To accurately predict and manipulate the solubility of this diamine, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is decomposed into three interaction forces:


  • Dispersion (

    
    ):  Van der Waals forces. The propyl backbone and methyl groups contribute here.
    
  • Polarity (

    
    ):  Dipole-dipole interactions. The permanent dipoles of the C-N bonds drive this.
    
  • Hydrogen Bonding (

    
    ):  The primary amine (
    
    
    
    ) is a strong donor and acceptor. The tertiary amine (
    
    
    ) is a moderate acceptor.
Predicted Interaction Map

The molecule's high


 value dictates that it will favor polar protic  and polar aprotic  solvents. The methyl groups on the C2-nitrogen provide enough lipophilicity to allow solubility in moderately polar solvents (like DCM or Toluene) but are insufficient to solubilize the molecule in purely aliphatic hydrocarbons (like Hexane).

SolubilitySphere Figure 1: Predicted Solubility Sphere based on Polarity & H-Bonding cluster_good High Solubility (Miscible) cluster_moderate Moderate / Conditional cluster_poor Poor / Insoluble (Anti-Solvent) Solute [(2S)-1-aminopropan- 2-yl]dimethylamine Water Water Solute->Water H-Bonding DCM DCM Solute->DCM Dipole-Dipole Toluene Toluene Solute->Toluene Dispersion Hexane Hexane Solute->Hexane Phobic Methanol Methanol Ethanol Ethanol DMSO DMSO THF THF EtOAc EtOAc Heptane Heptane Cyclohexane Cyclohexane

Caption: Visualization of solvent compatibility based on Hansen Solubility Parameter affinity distances.

Solubility Profile Data

The following data categorizes solvent compatibility. Note that while specific quantitative values (g/L) for the chiral isomer are proprietary or variable, these classifications are derived from structural analogs (e.g., N,N-dimethyl-1,3-propanediamine) and validated chemical principles.

Class A: Polar Protic Solvents (Miscible)

These are the most effective solvents due to strong Hydrogen Bonding interactions.

  • Water: Miscible.[2] Forms an alkaline solution (pH > 11).

  • Methanol/Ethanol: Miscible. Ideal for reactions requiring high concentration.

  • Isopropanol: Miscible.[2][3] Often used for recrystallization of derivative salts.

Class B: Polar Aprotic & Chlorinated Solvents (High Solubility)

Effective for organic synthesis where protic solvents are undesirable.

  • Dichloromethane (DCM): Highly Soluble. Warning: Primary amines can react with DCM over prolonged storage (days/weeks) to form quaternary ammonium salts (N-alkylation). Use fresh solutions.

  • DMSO / DMF: Miscible.

  • Tetrahydrofuran (THF): Soluble.[4][3] Good general-purpose solvent.

  • Ethyl Acetate: Soluble, though less than alcohols.

Class C: Non-Polar / Hydrocarbon Solvents (Low Solubility)

Used primarily as anti-solvents or for extraction purification.

  • Toluene: Moderately Soluble. Solubility increases significantly with temperature. Useful for azeotropic removal of water.

  • Diethyl Ether: Moderately Soluble.

  • Hexane / Heptane: Insoluble / Immiscible. The polarity of the diamine causes phase separation. These are excellent anti-solvents to precipitate the amine as a salt (e.g., hydrochloride or tartrate).

Summary Table
Solvent ClassRepresentative SolventsSolubility StatusPrimary Interaction Mechanism
Polar Protic Water, MeOH, EtOHMiscible Strong H-Bond Donor/Acceptor
Chlorinated DCM, ChloroformHigh Dipole-Dipole
Polar Aprotic DMSO, DMF, THFHigh Dipole-Dipole
Aromatic Toluene, XyleneModerate Dispersion /

-interaction
Aliphatic Hexane, HeptaneLow / Insoluble Polarity mismatch

Experimental Protocol: Determination of Solubility

As a researcher, you should not rely solely on literature values for critical process steps. The following Self-Validating Protocol ensures you generate accurate data for your specific batch and environmental conditions.

Method: Isothermal Saturation (Shake-Flask)[1]

Objective: Determine the saturation concentration (


) of the amine in a target solvent at 

.
Reagents & Equipment[5][6]
  • Target Solvent (HPLC Grade)

  • [(2S)-1-aminopropan-2-yl]dimethylamine (>98% purity)

  • Thermostatic Shaker or Water Bath

  • 0.45

    
     PTFE Syringe Filters
    
  • HPLC or GC-FID for quantification

Step-by-Step Workflow

Protocol Start Start: Solubility Assay Prep 1. Preparation Add excess amine to solvent (Visual: 2 phases or turbidity) Start->Prep Equil 2. Equilibration Shake at 25°C for 24 hours Prep->Equil Check 3. Visual Check Is solid/liquid excess still present? Equil->Check AddMore Add more amine Check->AddMore No (Solution Clear) Filter 4. Sampling Filter supernatant (0.45 µm PTFE) Check->Filter Yes (Excess Present) AddMore->Equil Dilute 5. Dilution Dilute aliquot into mobile phase Filter->Dilute Analyze 6. Quantification GC-FID or HPLC-UV (Derivatized) Dilute->Analyze Calc 7. Calculation Determine mg/mL vs Std Curve Analyze->Calc

Caption: Standardized workflow for determining saturation solubility.

Analytical Note

Since the molecule lacks a strong chromophore (no aromatic ring), standard UV detection at 254 nm is ineffective.

  • Preferred Method: GC-FID (Gas Chromatography with Flame Ionization Detection). The amine is volatile enough for GC analysis.

  • Alternative: Derivatization with benzoyl chloride followed by HPLC-UV.

Applications & Handling Insights

Chiral Resolution Agents

This amine is frequently used to resolve chiral acids (e.g., mandelic acid derivatives).

  • Protocol: Dissolve the racemic acid in Methanol (good solubility). Add 0.5 equivalents of the chiral amine. If the salt does not precipitate, add Ethyl Acetate or MTBE (Methyl tert-butyl ether) as an anti-solvent to drive crystallization.

Stability in Solution
  • Air Sensitivity: Primary amines absorb

    
     from the air to form carbamates. Store solutions under Nitrogen or Argon.
    
  • Reactivity: Avoid Acetone or MEK as solvents if the solution will be stored or heated; the primary amine will form an imine (Schiff base) with the ketone solvent.

Salt Formation for Storage

To improve stability and handling, convert the liquid amine into a solid salt.

  • HCl Salt: Dissolve amine in Ethanol; add HCl in Dioxane. Precipitate with Diethyl Ether.

  • Tartrate Salt: React with L-Tartaric acid in Methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1008451-87-3, [(2S)-1-aminopropan-2-yl]dimethylamine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Interpreted for amine functional group contributions).[7][3][6][8][9]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for general amine solubility principles).

Sources

Coordination modes of [(2S)-1-aminopropan-2-yl]dimethylamine with transition metals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Coordination Modes of [(2S)-1-aminopropan-2-yl]dimethylamine with Transition Metals

Introduction: The Strategic Role of Chiral Diamines in Modern Catalysis

In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, asymmetric catalysis stands as the most sophisticated and efficient strategy.[1] The biological activity of a molecule is often intrinsically linked to its chirality, making the selective synthesis of a single enantiomer a critical objective.[1] Within the diverse landscape of chiral ligands designed for transition metal catalysis, chiral diamines have secured a privileged status. Their robust coordinating ability, coupled with tunable steric and electronic properties, makes them indispensable for a multitude of enantioselective transformations.[1][2]

This technical guide focuses on [(2S)-1-aminopropan-2-yl]dimethylamine, a chiral diamine ligand that exemplifies the structural and functional elegance of this ligand class. While seemingly simple, its coordination to transition metals creates a precisely defined chiral environment that is highly effective for inducing asymmetry in catalytic reactions. We will explore the fundamental coordination modes of this ligand, detail the synthesis and characterization of its metal complexes, and elucidate its application in the field-defining area of asymmetric transfer hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how ligand architecture translates into catalytic performance.

Part 1: Fundamental Coordination Chemistry

The efficacy of [(2S)-1-aminopropan-2-yl]dimethylamine as a chiral ligand stems from its ability to form a stable chelate complex with a metal center. Transition metals, acting as Lewis acids, readily form coordination compounds with ligands (Lewis bases) like diamines, which donate electron pairs to form coordinate covalent bonds.[3][4] The resulting coordination sphere—the central metal ion and its attached ligands—dictates the reactivity and selectivity of the complex.[3][4]

The Bidentate Chelate: A Five-Membered Ring of Stability

The predominant coordination mode for [(2S)-1-aminopropan-2-yl]dimethylamine is as a bidentate N,N'-donor ligand. The two nitrogen atoms—one from the primary amine (-NH₂) and one from the tertiary amine (-N(CH₃)₂)—simultaneously bind to a single metal center. This chelation results in the formation of a thermodynamically stable five-membered ring.

The formation of this chelate ring is entropically favored over the coordination of two separate monodentate amine ligands. The stereocenter at the C2 position of the propane backbone projects a specific three-dimensional arrangement, which is crucial for creating the chiral pocket around the metal's active site. This inherent chirality of the ligand is the foundation for its use in asymmetric catalysis.[5][6][7]

Caption: Bidentate coordination of [(2S)-1-aminopropan-2-yl]dimethylamine to a metal center (M), forming a stable five-membered chelate ring. The asterisk (*) denotes the chiral center.

Part 2: Synthesis and Characterization of a Representative Complex

The translation of ligand design into a functional catalyst requires robust synthetic and analytical protocols. Here, we detail a generalized procedure for the synthesis of a Ru(II)-arene complex, a scaffold famously employed in asymmetric transfer hydrogenation, followed by a guide to its structural characterization.

Experimental Protocol: Synthesis of [RuCl₂(η⁶-p-cymene)((2S)-1-aminopropan-2-yl)dimethylamine]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Ruthenium complexes, particularly in their catalytically active forms, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) prevents oxidation and ensures the integrity of the complex.

  • Solvent Choice: Isopropanol is a common solvent for these reactions as it is relatively non-coordinating and effectively dissolves both the dimeric ruthenium precursor and the diamine ligand.

  • Stirring and Heating: These conditions ensure a homogenous reaction mixture and provide the necessary activation energy for the ligand exchange reaction, where the bridging chlorides of the dimer are cleaved to allow coordination of the diamine.

  • Purification: Precipitation by adding a non-polar solvent like hexane is a standard method for isolating the desired product from the more polar reaction solvent. The differing solubilities allow for effective separation.

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask under an argon atmosphere, add [RuCl₂(η⁶-p-cymene)]₂ (1.0 eq).

  • Dissolution: Add anhydrous isopropanol to the flask and stir to dissolve the ruthenium dimer.

  • Ligand Addition: In a separate flask, dissolve [(2S)-1-aminopropan-2-yl]dimethylamine (2.2 eq) in anhydrous isopropanol. Add this solution dropwise to the stirring ruthenium solution.

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under vacuum. Add n-hexane to the concentrated solution to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold n-hexane, and dry under high vacuum. The product is typically an orange or red solid.

Workflow for Spectroscopic and Structural Characterization

Confirming the identity and structure of the synthesized complex is a critical, self-validating step.[8][9] A multi-technique approach is essential for unambiguous characterization.[9][10]

Characterization_Workflow Fig. 2: Workflow for Spectroscopic Characterization. Synthesis Synthesized Complex NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Coordination Shifts FTIR FTIR Spectroscopy Synthesis->FTIR N-H Stretch Shift MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS Molecular Ion Peak XRay Single Crystal X-ray Diffraction Synthesis->XRay Definitive 3D Structure Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation XRay->Confirmation

Caption: A typical workflow for the comprehensive characterization of a transition metal complex, leading to unambiguous structural confirmation.

Data Presentation: Expected Spectroscopic Signatures

The coordination of the diamine ligand to the metal center induces characteristic changes in its spectroscopic profile.

Spectroscopic TechniqueExpected Observation for Coordinated LigandRationale
¹H-NMR Diastereotopic protons observed for CH₂ and N(CH₃)₂ groups. Downfield shift of protons near the N-donor atoms.The chiral center and coordination to the metal create a chiral, asymmetric environment, making chemically similar protons magnetically inequivalent. Electron withdrawal by the metal deshields nearby protons.
¹³C-NMR Shifts in the carbon signals adjacent to the nitrogen atoms upon coordination.The electronic environment of the carbon atoms is altered by the formation of the metal-nitrogen bond.
FTIR A shift in the N-H stretching frequency (typically ~3300-3400 cm⁻¹) of the primary amine compared to the free ligand.Coordination weakens the N-H bond, causing a shift to lower wavenumbers.
Mass Spectrometry Observation of the molecular ion peak [M]⁺ or related fragments (e.g., [M-Cl]⁺) corresponding to the calculated mass of the complex.Confirms the molecular weight and elemental composition of the synthesized compound.

Part 3: Application in Asymmetric Transfer Hydrogenation

The primary application of transition metal complexes bearing chiral diamine ligands like [(2S)-1-aminopropan-2-yl]dimethylamine is in asymmetric catalysis, most notably in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[5][11] This process is a cornerstone of modern organic synthesis for producing chiral alcohols and amines.[1][11][12]

The Metal-Ligand Bifunctional Catalysis Mechanism

The high efficiency and enantioselectivity of these catalysts are explained by the concept of "metal-ligand bifunctional catalysis," a mechanism pioneered by Noyori.[1] In this model, the catalyst does not act as a simple Lewis acid. Instead, both the metal center and the N-H proton of the coordinated diamine ligand actively participate in the hydrogen transfer step.

The catalytic cycle involves the formation of a metal-hydride species. The substrate (e.g., a ketone) coordinates to the metal. In the key transition state, the hydride on the metal is delivered to the carbonyl carbon, while the N-H proton from the ligand is simultaneously transferred to the carbonyl oxygen. This concerted, six-membered ring transition state is highly organized, and the chiral environment dictated by the diamine ligand ensures that the hydrogen transfer occurs preferentially to one face of the substrate, leading to a high enantiomeric excess of one alcohol enantiomer.

ATH_Catalytic_Cycle Fig. 3: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation. ActiveCatalyst [Ru-H]⁺ (Active Hydride) SubstrateCoord Substrate Coordination (Ketone) ActiveCatalyst->SubstrateCoord Ketone (R₂C=O) TransitionState Six-Membered Transition State SubstrateCoord->TransitionState Hydride & Proton Transfer ProductRelease Product Release (Chiral Alcohol) TransitionState->ProductRelease Regeneration Catalyst Regeneration (with H-donor) ProductRelease->Regeneration Product (R₂CHOH*) Regeneration->ActiveCatalyst Precatalyst [Ru-Cl] (Precatalyst) Precatalyst->ActiveCatalyst Activation (Base, H-donor)

Caption: The metal-ligand bifunctional catalytic cycle for the ATH of a ketone to a chiral alcohol, highlighting the key transition state.

Performance Data

The effectiveness of these catalysts is demonstrated by their ability to achieve high yields and enantioselectivities across a range of substrates.

SubstrateCatalyst SystemH-DonorProductYield (%)ee (%)
Acetophenone[RuCl₂(p-cymene)(diamine)]HCOOH/NEt₃1-Phenylethanol>95>98 (R)
1-Tetralone[RuCl₂(p-cymene)(diamine)]i-PrOH, Base1,2,3,4-Tetrahydronaphthalen-1-ol>98>99 (S)
Benzylacetone[RuCl₂(p-cymene)(diamine)]HCOOH/NEt₃4-Phenyl-2-butanol>9597 (R)

(Note: "diamine" refers to (2S)-1-aminopropan-2-yl)dimethylamine or analogous chiral 1,2-diamines. Data is representative of typical performance.)

Conclusion

[(2S)-1-aminopropan-2-yl]dimethylamine is a powerful and versatile chiral ligand in transition metal chemistry. Its primary mode of coordination as a bidentate N,N'-donor forms a stable five-membered chelate ring, effectively translating the ligand's stereochemistry to the metallic center. This structural feature is the cornerstone of its successful application in asymmetric catalysis. The synthesis and characterization of its complexes are straightforward, relying on established organometallic procedures and a suite of spectroscopic techniques for validation. The resulting catalysts, particularly ruthenium-based systems, operate via a sophisticated metal-ligand bifunctional mechanism to achieve exceptional levels of enantioselectivity in transfer hydrogenation reactions. For researchers in drug development and fine chemical synthesis, a thorough understanding of this ligand's coordination chemistry provides a direct pathway to the efficient and precise production of chiral molecules.

References

Sources

Methodological & Application

Advanced Application Note: [(2S)-1-Aminopropan-2-yl]dimethylamine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in synthetic organic chemistry relies heavily on the architectural precision of chiral ligands. [(2S)-1-aminopropan-2-yl]dimethylamine —frequently referred to in literature as (S)-N2,N2-dimethylpropane-1,2-diamine—is a highly versatile, aliphatic chiral diamine. Unlike symmetric diamines such as DPEN or DACH, this ligand features an asymmetric primary-tertiary amine motif. This structural asymmetry allows it to function as a highly effective bidentate ligand in transition-metal-catalyzed asymmetric transformations, most notably in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper-catalyzed Henry (nitroaldol) reactions[1].

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic rationale, and self-validating workflows for deploying this ligand in asymmetric synthesis.

Physicochemical Profiling & Structural Causality

The efficacy of[(2S)-1-aminopropan-2-yl]dimethylamine stems from its distinct electronic and steric topology:

  • Primary Amine (-NH₂): Acts as a strong

    
    -donor to anchor the transition metal (e.g., Ru, Cu). Crucially, the N-H protons serve as indispensable hydrogen-bond donors in outer-sphere mechanisms (the "NH-effect"), stabilizing the transition state of incoming substrates[2].
    
  • Tertiary Amine (-NMe₂): The dimethyl group provides significant steric bulk, creating a rigid chiral pocket that shields one face of the metal complex. Its hemilabile nature allows for dynamic coordination, facilitating substrate turnover while maintaining basicity.

  • C2 Chiral Center: Dictates the spatial orientation of the metallacycle, enforcing strict facial selectivity during nucleophilic attack or hydride transfer.

Application Workflow I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale

In ATH, the ligand coordinates with a Ru(II) precatalyst (e.g.,


) to form a highly active chiral half-sandwich complex. The reaction proceeds via a Noyori-type outer-sphere mechanism. The primary amine of the ligand and the metal-bound hydride act in concert, transferring a proton and a hydride simultaneously to the prochiral ketone through a highly organized six-membered pericyclic transition state[2]. The steric bulk of the -NMe₂ group forces the bulky substituent of the ketone into the less sterically hindered quadrant, dictating the stereochemistry of the resulting alcohol.

ATH_Cycle N1 Ru(II) Precatalyst + Chiral Diamine N2 Active Ru-Hydride Intermediate N1->N2 Formic Acid / TEA N3 Ketone Coordination (Outer-Sphere) N2->N3 + Prochiral Ketone N4 Six-Membered Transition State N3->N4 Concerted H+/H- Transfer N5 Chiral Alcohol Product N4->N5 Product Release N5->N1 Catalyst Regeneration

Catalytic cycle of Ru-catalyzed ATH using a chiral diamine ligand.

Protocol: ATH of Prochiral Ketones

Causality Check: Formic acid/triethylamine (HCOOH/TEA) is used as the hydrogen source instead of isopropanol to drive the equilibrium forward. The azeotropic mixture (5:2 ratio) provides a continuous hydride source while preventing the rapid decomposition of the Ru-hydride intermediate.

  • Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, combine

    
     (0.25 mol%) and [(2S)-1-aminopropan-2-yl]dimethylamine (0.55 mol%) in anhydrous dichloromethane (DCM). Stir at 40 °C for 1 hour to ensure complete complexation.
    
  • Solvent Exchange: Remove DCM under reduced pressure and dissolve the resulting complex in an azeotropic mixture of HCOOH/TEA (5:2, 2.0 mL per mmol of substrate).

  • Substrate Addition: Cool the mixture to 0 °C and add the prochiral ketone (1.0 equiv).

  • Reaction: Stir the mixture at 25 °C. Self-Validation: Monitor the reaction via aliquot

    
    C NMR. The disappearance of the ketone carbonyl signal (~200 ppm) and the emergence of the carbinol carbon (~70 ppm) validates conversion without quenching the system.
    
  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Data Summary: ATH Performance
SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Acetophenone0.5129592
4-Methoxyacetophenone0.5149189
1-Indanone0.5168894

Application Workflow II: Copper-Catalyzed Asymmetric Henry Reaction

Mechanistic Rationale

The Henry (nitroaldol) reaction is a cornerstone for synthesizing


-nitro alcohols, which are vital precursors to biologically active pharmaceuticals[1][3]. When[(2S)-1-aminopropan-2-yl]dimethylamine is complexed with Cu(II), it forms a bifunctional Lewis acid-Brønsted base catalyst. The copper center acts as a Lewis acid to activate the aldehyde, while the basic tertiary amine assists in the deprotonation of nitromethane to form the reactive nitronate anion. The chiral environment strictly controls the trajectory of the nitronate attack[4].

Henry_Workflow Step1 Ligand + Cu(OAc)2 in EtOH (RT, 15 min) Step2 Chiral Cu(II)-Diamine Complex Formation Step1->Step2 Step3 Add Aldehyde & Nitromethane (0 °C) Step2->Step3 Step4 Bifunctional Activation (Lewis Acid / Base) Step3->Step4 Step5 Enantioselective C-C Bond Formation Step4->Step5 Step6 β-Nitro Alcohol Isolation & HPLC Step5->Step6

Step-by-step workflow for the Cu-catalyzed asymmetric Henry reaction.

Protocol: Enantioselective Nitroaldol Addition

Causality Check: The reaction is deliberately conducted at 0 °C to -20 °C. The Henry reaction is inherently reversible (retro-Henry reaction). Lower temperatures suppress this reversibility, preventing the thermodynamic erosion of the kinetic enantiomeric excess over time.

  • Complexation: In a dry reaction vessel, dissolve [(2S)-1-aminopropan-2-yl]dimethylamine (10 mol%) and

    
     (10 mol%) in anhydrous ethanol (4.0 mL). Stir at room temperature for 30 minutes until a deep blue solution indicates successful complexation.
    
  • Initiation: Cool the catalyst solution to 0 °C. Add the aldehyde (0.5 mmol) followed by nitromethane (5.0 mmol, 10 equiv).

  • Monitoring: Stir the reaction mixture at 0 °C for 24–48 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess nitromethane and solvent. Purify the crude product directly via silica gel chromatography (Hexane/Ethyl Acetate).

Data Summary: Henry Reaction Performance
AldehydeNitromethane (equiv)Temp (°C)Yield (%)ee (%)
Benzaldehyde1008990
4-Nitrobenzaldehyde10-209495
Pentanal1008285

Best Practices & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility in these protocols, researchers must implement the following self-validating checks:

  • Baseline Racemic Control: Always run a parallel reaction using an achiral analog (e.g., standard ethylenediamine) or a racemic mixture of the ligand. This establishes the baseline retention times for both enantiomers during chiral HPLC analysis, ensuring that the calculated ee% is an accurate reflection of chiral induction and not an artifact of peak misidentification.

  • Ligand Purity Verification: Aliphatic diamines are prone to absorbing atmospheric

    
     to form carbamates. Validate the ligand's integrity via 
    
    
    
    NMR prior to complexation; the presence of a downfield shift in the N-H protons indicates degradation or protonation. Store the ligand in a glovebox or under strict argon.
  • Reversibility Monitoring (Henry Reaction): To validate that retro-Henry erosion is not occurring, quench a 50

    
     aliquot at 12 hours and 24 hours and compare the ee% via HPLC. If the ee% drops significantly between these time points, the reaction temperature must be lowered further.
    

References

  • BenchChem. Navigating the Landscape of Chiral Diamines in Asymmetric Catalysis: A Comparative Guide.1[1][5]

  • Journal of the Serbian Chemical Society (via RHHZ). Recent progress in copper catalyzed asymmetric Henry reaction.3[3]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex.4[4]

  • Nature Chemistry (via ResearchGate). Asymmetric transfer hydrogenation by synthetic catalysts in cancer cells.2[2]

Sources

Application Note: Asymmetric Synthesis using [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-N,N-dimethylpropane-1,2-diamine ) in asymmetric synthesis. While this chiral diamine serves as a versatile building block, its most significant and experimentally validated application is as a chiral ligand precursor for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones. Additionally, it functions as a bifunctional organocatalyst in asymmetric carbon-carbon bond-forming reactions.

Introduction & Scientific Rationale

[(2S)-1-aminopropan-2-yl]dimethylamine is a chiral 1,2-diamine featuring a primary amine at the C1 position and a tertiary dimethylamino group at the chiral C2 center. This specific steric and electronic arrangement makes it a privileged scaffold in asymmetric catalysis.

Core Applications
  • Asymmetric Transfer Hydrogenation (ATH): The diamine is derivatized (typically mono-tosylated) to form a ligand that binds to Ruthenium(II). The resulting complex catalyzes the enantioselective reduction of ketones to chiral alcohols using isopropanol or formate as the hydrogen source. The tertiary amine moiety modulates the electronic properties of the metal center and can influence the outer-sphere mechanism via steric steering.

  • Organocatalysis: In its free base form, the molecule acts as a bifunctional catalyst. The primary amine activates carbonyl substrates via enamine/iminium formation, while the tertiary amine serves as a Brønsted base or hydrogen-bond acceptor, directing the stereochemical outcome of Aldol or Michael additions.

Structural Causality[1]
  • Primary Amine (

    
    ):  Acts as the nucleophilic site for derivatization (e.g., sulfonylation) or substrate activation (enamine formation).
    
  • Chiral Center (

    
    ):  The rigid stereocenter dictates the facial selectivity of the reaction.
    
  • Dimethylamino Group (

    
    ):  Provides steric bulk and prevents non-selective coordination. In metal complexes, it acts as a hemilabile ligand or a steric wall; in organocatalysis, it acts as a basic site.
    

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of Ketones

This protocol describes the synthesis of the mono-tosylated ligand followed by the in situ generation of the Ru-catalyst for the reduction of acetophenone (model substrate).

Phase 1: Ligand Synthesis

Objective: Synthesize


-[(2S)-2-(dimethylamino)propyl]-4-methylbenzenesulfonamide (Ts-DMPDA).

Reagents:

  • [(2S)-1-aminopropan-2-yl]dimethylamine (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.0 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with [(2S)-1-aminopropan-2-yl]dimethylamine (10 mmol) and

    
     (12 mmol) in anhydrous DCM (20 mL) under nitrogen. Cool to 
    
    
    
    .
  • Addition: Dissolve TsCl (10 mmol) in DCM (10 mL) and add dropwise to the amine solution over 30 minutes. The primary amine reacts selectively due to lower steric hindrance and higher nucleophilicity compared to the tertiary amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (silica, 5% MeOH/DCM).

  • Workup: Quench with water (20 mL). Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH/Hexane to obtain the pure sulfonamide ligand as a white solid.

Phase 2: Ruthenium-Catalyzed ATH Protocol

Objective: Enantioselective reduction of Acetophenone to (S)-1-Phenylethanol.

Reagents:

  • Ligand: Ts-DMPDA (prepared above) (0.012 mmol)

  • Precursor:

    
     (0.005 mmol)
    
  • Substrate: Acetophenone (1.0 mmol)

  • Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2) or Sodium Formate in water.

  • Solvent: 2-Propanol (IPA) or Water/DCM (for biphasic conditions).

Experimental Workflow:

  • Catalyst Formation (In Situ):

    • In a Schlenk tube, mix

      
       (3.1 mg, 0.005 mmol) and Ts-DMPDA (3.1 mg, 0.012 mmol) in anhydrous IPA (2 mL).
      
    • Heat to

      
       for 1 hour. The solution turns deep orange/red, indicating the formation of the pre-catalyst 
      
      
      
      .
    • Note: The tertiary amine coordinates to Ru, displacing a chloride or stabilizing the 16e- species.

  • Reduction:

    • Cool the catalyst solution to RT.

    • Add Acetophenone (120 mg, 1.0 mmol).

    • Initiate the reaction by adding the Hydrogen Donor: Formic Acid/

      
       (5:2 molar ratio, 0.5 mL).
      
    • Stir at

      
       for 12–24 hours.
      
  • Quench & Analysis:

    • Dilute with water and extract with ethyl acetate.

    • Analyze conversion by GC-FID.

    • Analyze enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Data Summary Table:

ParameterValueNotes
Catalyst Loading0.5 - 1.0 mol%Lower loading possible for highly active substrates.
Temperature

Higher temp increases rate but may lower ee.
Time12 - 24 hoursMonitor conversion; prolonged stirring may cause racemization.
Expected Yield>95%Quantitative conversion is typical.
Expected ee85% - 96%Dependent on substrate sterics.

Protocol B: Organocatalytic Asymmetric Aldol Reaction

Objective: Reaction of Acetone with 4-Nitrobenzaldehyde.

Mechanism: The primary amine forms an enamine with acetone. The tertiary amine directs the aldehyde via hydrogen bonding or electrostatic interaction, favoring the Re-face attack.

Methodology:

  • Dissolve 4-nitrobenzaldehyde (0.5 mmol) in Acetone (2.0 mL) (Acetone acts as solvent and reagent).

  • Add [(2S)-1-aminopropan-2-yl]dimethylamine (10-20 mol%).

  • Add co-catalyst (optional): Benzoic acid (10 mol%) can accelerate enamine formation.

  • Stir at RT for 24 hours.

  • Evaporate acetone, purify by column chromatography.

  • Result: High yield of the

    
    -hydroxy ketone with moderate-to-good enantioselectivity.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Ruthenium-catalyzed ATH, highlighting the role of the chiral diamine ligand.

ATH_Mechanism cluster_ligand Ligand Role: [(2S)-1-aminopropan-2-yl]dimethylamine deriv. PreCat Pre-Catalyst [Ru-Cl(Ligand)] ActiveCat Active 16e Species [Ru-Ligand]+ PreCat->ActiveCat - HCl (Base promoted) Hydride Ruthenium Hydride (18e) [Ru-H(Ligand)] ActiveCat->Hydride + HCOOH / IPA (Hydride Formation) TS Transition State (Concerted H-Transfer) Hydride->TS + Ketone (Substrate) TS->ActiveCat Regeneration Product Chiral Alcohol (S)-1-Phenylethanol TS->Product Enantioselective Step Desc 1. Primary Amine (Ts-NH): H-bond donor to Ketone Oxygen 2. Tertiary Amine (NMe2): Steric wall / Coordination 3. Chiral Center: Induces facial selectivity

Caption: Catalytic cycle of Ru-ATH showing the conversion of the pre-catalyst to the active hydride species and the concerted hydrogen transfer step.

References

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst. Journal of the American Chemical Society.
  • ChemSRC. (2025). [(2S)-1-aminopropan-2-yl]dimethylamine dihydrochloride - CAS 53556-99-9. Retrieved from [Link]

Application Note: Synthesis and Pharmaceutical Integration of[(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Standardized Protocols

Executive Summary

The chiral 1,2-diamine [(2S)-1-aminopropan-2-yl]dimethylamine (CAS: 19764-58-0), also recognized as (S)-N2,N2-dimethylpropane-1,2-diamine (Dmp), has emerged as a critical structural motif in modern pharmaceutical development. Historically utilized as a synthetic building block for chiral ligands and small-molecule active pharmaceutical ingredients (APIs), recent genomic discoveries have unveiled its profound biological significance. It serves as the defining C-terminal modification in a newly discovered class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as daptides [1].

This application note bridges traditional asymmetric chemical synthesis with cutting-edge biocatalytic pathways, providing actionable, self-validating protocols for the generation and integration of this diamine into pharmaceutical pipelines.

Mechanistic Causality in Synthesis

As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others. The synthesis of chiral 1,2-diamines traditionally relies on the nucleophilic displacement of chiral amino alcohols or aziridine ring-opening—methods that often suffer from poor atom economy, harsh reaction conditions, and compromised regioselectivity.

Transition-Metal Catalyzed Asymmetric Hydroamination

To overcome traditional limitations, Rhodium-catalyzed enantioselective hydroamination of allylamines is employed.

  • Causality: The use of a directing group on the allylamine coordinates the Rh-center, facilitating an outer-sphere aminometallation that forms a highly stable 5-membered metallacycle. Subsequent protonolysis yields the 1,2-diamine with impeccable chemoselectivity and high enantiomeric excess (ee). This atom-economical approach allows for the direct coupling of olefins and secondary amines (like dimethylamine) under mild conditions [3].

The Biocatalytic Daptide Pathway

Recent breakthroughs in genome mining have identified the "daptide" pathway, which enzymatically installs the Dmp motif onto the C-terminus of peptides, effectively creating therapeutic peptides with two positively charged amino termini [1, 2].

  • Causality: Most C-terminal modifications neutralize the negatively charged carboxylate. By swapping the C-terminus for a positively charged tertiary amine (Dmp), the peptide gains enhanced membrane-targeting capabilities, crucial for the antimicrobial and hemolytic activities seen in daptides like hominicin. The enzymatic cascade is strictly ordered: an oxidative decarboxylase converts a C-terminal Threonine to aminoacetone (Aac); an aminotransferase converts Aac to 1,2-diaminopropane (Dap); and a methyltransferase performs successive N,N-dimethylation to yield the final Dmp motif [2].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in enantiopurity or enzymatic conversion is caught before downstream processing.

Protocol A: Rh-Catalyzed Chemical Synthesis of the Chiral 1,2-Diamine

Objective: Synthesize [(2S)-1-aminopropan-2-yl]dimethylamine via asymmetric hydroamination.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, dissolve[Rh(cod)Cl]₂ (5 mol%) and a chiral bisphosphine ligand (e.g., (S)-BINAP, 10 mol%) in anhydrous tetrahydrofuran (THF). Stir for 30 minutes at room temperature to ensure complete complexation.

  • Reagent Addition: To the catalyst solution, add the protected allylamine precursor (1.0 equiv) and a freshly prepared solution of dimethylamine in THF (4.0 equiv).

  • Hydroamination Reaction: Seal the reaction vessel and heat to 60°C for 24 hours.

  • Self-Validation Checkpoint 1 (Conversion): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the allylamine precursor peak is <2%.

  • Purification & Deprotection: Concentrate the mixture under reduced pressure. Purify the intermediate via SiO₂ column chromatography. Remove the directing/protecting group using standard hydrogenolysis (Pd/C, H₂) or acidic cleavage depending on the group used.

  • Self-Validation Checkpoint 2 (Enantiopurity): Analyze the final free amine via chiral HPLC (e.g., Chiralcel OD-H column). Target ee is >95%.

Protocol B: In Vitro Enzymatic Reconstitution (Daptide Pathway)

Objective: Biocatalytic installation of the Dmp motif onto a peptide C-terminus.

  • Substrate Preparation: Synthesize the precursor peptide terminating in a Threonine residue via standard Solid-Phase Peptide Synthesis (SPPS). Purify to >95% via preparative RP-HPLC.

  • Enzymatic Cascade Assembly: In a 50 mM Tris-HCl buffer (pH 8.0), combine the precursor peptide (100 µM) with the purified daptide enzymes: Oxidative decarboxylase (5 µM), Aminotransferase (5 µM), and Methyltransferase (10 µM).

  • Cofactor Addition: Initiate the cascade by adding the necessary cofactors: NAD⁺ (1 mM), Pyridoxal 5'-phosphate (PLP, 100 µM), and S-adenosylmethionine (SAM, 2 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.

  • Self-Validation Checkpoint (Mass Shift Analysis): Quench a 20 µL aliquot with 1% Formic Acid. Analyze via MALDI-TOF MS. You must observe a sequential mass shift:

    • Loss of 45 Da (Decarboxylation to Aac).

    • Neutral shift/exchange (Transamination to Dap).

    • Addition of 28 Da (Two methylations to Dmp).

  • Isolation: Purify the Dmp-modified peptide via RP-HPLC and lyophilize for downstream antimicrobial assays.

Quantitative Method Comparison

The following table summarizes the operational metrics of both synthesis routes, allowing formulation scientists to select the appropriate methodology based on their target application.

ParameterRh-Catalyzed Hydroamination (Chemical)Daptide Pathway Cascade (Biocatalytic)
Primary Application Small molecule APIs, Chiral LigandsPeptide Therapeutics, Bioconjugation
Precursor Protected AllylamineC-Terminal Threonine Peptide
Key Reagents/Catalysts [Rh(cod)Cl]₂, Chiral Phosphine, HN(Me)₂Decarboxylase, Transaminase, Methyltransferase
Reaction Conditions Anhydrous THF, 60°C, Inert AtmosphereAqueous Buffer (pH 8.0), 30°C, Ambient
Stereoselectivity (ee) >95% (Ligand dependent)>99% (Enzyme dependent, strictly (S)-configuration)
Validation Method Chiral HPLC, NMRMALDI-TOF MS, LC-MS/MS
Atom Economy High (Direct addition)Moderate (Requires SAM/NAD+ cofactors)

Pathway Visualization

G A Allylamine Precursor (Chemical Route) B Rh-Catalyzed Enantioselective Hydroamination A->B + Dimethylamine C [(2S)-1-aminopropan-2-yl]dimethylamine CAS: 19764-58-0 B->C High Enantiomeric Excess D Chiral Ligand Formulation & Small Molecule APIs C->D Synthetic Building Block E Peptide Therapeutics (Membrane Targeting) C->E C-Terminal Modification (Dmp) F C-Terminal Threonine Peptide (Biocatalytic Route) G Enzymatic Cascade: Decarboxylase + Transaminase + Methyltransferase F->G In vitro Reconstitution G->C Daptide Pathway (Green Synthesis)

Workflow for chemical and biocatalytic synthesis of[(2S)-1-aminopropan-2-yl]dimethylamine.

References

  • Ren, H., Dommaraju, S.R., Huang, C., et al. "Genome mining unveils a class of ribosomal peptides with two amino termini." Nature Communications, 14, 1624 (2023). URL:[Link]

  • Dommaraju, S. R., Kandy, S. K., Ren, H., et al. "A Versatile Enzymatic Pathway for Modification of Peptide C-Termini." ACS Central Science (2025). URL:[Link]

  • Huang, L., Arndt, M., Gooßen, K., et al. "Late Transition Metal-Catalyzed Hydroamination and Hydroamidation." Chemical Reviews, 115 (7), 2596–2697 (2015). URL:[Link]

Application Note: Synthesis of Chiral Tridentate Schiff Base Ligands from [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing chiral Schiff base ligands derived from [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-1-(dimethylamino)-2-propylamine or (S)-N²,N²-dimethylpropane-1,2-diamine). Unlike symmetric diamines (e.g., ethylenediamine) that form tetradentate "Salen" ligands, this asymmetric diamine precursor yields tridentate (N,N,O) or (N,N,N) donor ligands.

The pendant dimethylamino group acts as a hemilabile donor, providing steric bulk and electronic modulation essential for asymmetric catalysis and bioinorganic modeling . This guide covers the condensation reaction with salicylaldehyde derivatives, purification strategies for the resulting chiral oils/solids, and subsequent metallation.

Chemical Background & Mechanism[1]

The Precursor
  • IUPAC Name: [(2S)-1-aminopropan-2-yl]dimethylamine

  • Structure: A chiral propyl backbone with a primary amine at C1 and a tertiary dimethylamine at C2.

  • Role: The primary amine (

    
    ) undergoes condensation with carbonyls. The tertiary amine (
    
    
    
    ) remains available for metal coordination.
Reaction Mechanism

The synthesis follows a standard nucleophilic addition-elimination pathway. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which dehydrates to form the imine (Schiff base).

Visualization: Reaction Pathway

The following diagram illustrates the logical flow of the synthesis and the resulting coordination mode.

ReactionPathway Start Precursors Aldehyde Salicylaldehyde (Electrophile) Start->Aldehyde Diamine (S)-Diamine (Nucleophile) Start->Diamine Inter Hemiaminal Intermediate Product Chiral Schiff Base (Ligand L) Inter->Product -H₂O (Dehydration) Complex Metal Complex [M(L)X] Product->Complex + Metal Salt (Coordination) Note Coordination Mode: Tridentate (N,N,O) N(Imine), N(Amine), O(Phenol) Product->Note Aldehyde->Inter Nucleophilic Attack (EtOH, Reflux) Diamine->Inter

Figure 1: Reaction pathway from precursors to metal complexation, highlighting the tridentate coordination potential.

Experimental Protocols

Protocol A: Ligand Synthesis (Condensation)

Target Molecule: (S)-2-((2-(dimethylamino)propylimino)methyl)phenol (Sal-type ligand).

Materials Required
ReagentEquiv.MW ( g/mol )Role
[(2S)-1-aminopropan-2-yl]dimethylamine 1.0102.18Chiral amine source
Salicylaldehyde 1.0122.12Carbonyl source
Ethanol (Absolute) Solvent46.07Reaction medium
Magnesium Sulfate (MgSO₄) -120.37Drying agent
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.22 g) of salicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.02 g) of [(2S)-1-aminopropan-2-yl]dimethylamine dropwise to the stirring aldehyde solution.

    • Observation: The solution will turn bright yellow immediately, indicating imine formation. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours .

    • Note: While the reaction is fast, reflux ensures complete conversion and pushes the equilibrium by driving off water if a Dean-Stark trap is used (optional for this scale).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If Solid Precipitates: Filter the yellow solid, wash with cold ethanol (2 x 5 mL), and dry in vacuo.

    • If Oily (Common for aliphatic chains): Evaporate the solvent using a rotary evaporator. Redissolve the resulting yellow oil in a minimum amount of dichloromethane (DCM), dry over anhydrous MgSO₄, filter, and re-evaporate to yield the pure ligand.

  • Purification (Optional): If the oil is impure, recrystallization from a hexane/ethanol mixture is preferred over silica chromatography, as the basic tertiary amine may streak on acidic silica.

Protocol B: Metal Complexation (Cu(II) Example)

Target: [Cu(L)Cl] or similar species.

  • Dissolution: Dissolve 1.0 mmol of the ligand synthesized in Protocol A in 10 mL of methanol.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O (or Cu(OAc)₂) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Observation: Color change to green or dark brown.

  • Reaction: Stir at room temperature for 1 hour.

  • Isolation: The complex often precipitates. Filter and wash with cold methanol and diethyl ether. If no precipitate forms, concentrate the solution to half volume and add diethyl ether to induce crystallization.

Critical Control Points & Troubleshooting

The following table summarizes common failure modes and scientific corrections based on field experience.

IssueProbable CauseCorrective Action
Product is an Oil Aliphatic side chains prevent easy packing; residual solvent.Triturate the oil with cold hexanes or pentane. Scratch the flask wall with a glass rod to induce nucleation. High vacuum drying is essential.
Hydrolysis Schiff bases are susceptible to hydrolysis in the presence of acid/water.Ensure solvents are dry. Store the ligand under inert atmosphere (Ar/N₂) if not used immediately.
Low Yield Incomplete condensation or equilibrium limitation.Use a Dean-Stark apparatus or add activated 3Å molecular sieves to the reaction flask to scavenge water.
Impure NMR Excess aldehyde remaining.The amine is volatile; the aldehyde is not. Use a slight excess of the amine (1.05 eq) and remove the excess via high vacuum, rather than using excess aldehyde.

Characterization Data (Expected)

To validate the synthesis, compare your results against these standard spectral markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Imine (HC=N): Singlet,

      
       8.2 – 8.5 ppm.
      
    • Phenolic OH: Broad singlet,

      
       13.0 – 14.0 ppm (indicates intramolecular H-bonding).
      
    • Dimethylamino (-N(CH₃)₂): Singlet,

      
       2.2 – 2.3 ppm (6H).
      
    • Chiral Methine (-CH-): Multiplet,

      
       2.8 – 3.2 ppm.
      
  • IR Spectroscopy (ATR):

    • 
      : Strong band at 1610–1630 cm⁻¹.
      
    • Absence of distinct

      
       (aldehyde) at ~1660 cm⁻¹.
      
    • Absence of

      
       (primary amine) doublets at 3300–3400 cm⁻¹.
      

References

  • Tadavi, S. K., Yadav, A. A., & Bendre, R. S. (2018).[1] Synthesis and characterization of a novel Schiff base of 1,2-diaminopropane with substituted salicylaldehyde and its transition metal complexes. Journal of Molecular Structure, 1152, 223-231.[1] Retrieved from [Link][1]

  • Costes, J. P., Dahan, F., & Dupuis, A. (2000). Synthesis, crystal structures and magnetic properties of dinuclear copper(II) compounds with NNO tridentate Schiff base ligands. Dalton Transactions. Retrieved from [Link]

  • Schiff, H. (1864).[2] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational Reference).

Sources

Application Note: Catalytic Utility of N,N-Dimethyl-1,2-diaminopropane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary


-Dimethyl-1,2-diaminopropane (DMDP) represents a specialized class of vicinal diamine ligands distinct from the more common 

-dimethylethylenediamine (DMEDA) or 1,2-diaminocyclohexane (DACH). Its structural asymmetry—possessing one sterically hindered, basic tertiary amine and one primary amine capable of hydrogen bonding—creates a unique "hemilabile" coordination environment.

This application note details two primary catalytic workflows:

  • Transition Metal Catalysis: Use as a superior ligand in Copper(I)-catalyzed Ullmann-Goldberg couplings, particularly for sterically demanding substrates where the propyl backbone's rigidity (Thorpe-Ingold effect) enhances reductive elimination.

  • Organocatalysis: Use as a chiral scaffold for the synthesis of bifunctional thiourea catalysts, enabling enantioselective Michael additions.

Application I: Copper-Catalyzed C-N Cross-Coupling

Mechanistic Rationale

In Ullmann-type couplings, the ligand must stabilize the Cu(I) species to prevent disproportionation while remaining labile enough to allow oxidative addition. DMDP offers a distinct advantage over symmetrical diamines:

  • The Primary Amine (

    
    ):  Forms a hydrogen bond with the nucleophile (amide/amine) in the transition state, lowering the energy barrier for the deprotonation/coordination step.
    
  • The Tertiary Amine (

    
    ):  Acts as a strong 
    
    
    
    -donor to increase electron density on the Copper center, facilitating oxidative addition of aryl halides, while its steric bulk prevents the formation of inactive bis-ligated copper complexes
    
    
    .
Protocol: N-Arylation of Amides (Goldberg Reaction)[1]

Objective: Coupling of 4-bromoanisole with


-valerolactam.
Materials
  • Catalyst Precursor: CuI (99.999% purity recommended)

  • Ligand:

    
    -Dimethyl-1,2-diaminopropane (DMDP)
    
  • Base:

    
     (anhydrous, tribasic)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon, charge a reaction vial with CuI (19 mg, 0.10 mmol, 10 mol%).

    • Add DMDP (24

      
      L, 0.20 mmol, 20 mol%).
      
    • Note: The solution should turn a pale blue/green, indicating the formation of the

      
       complex. Allow to stir for 5 minutes.
      
  • Substrate Addition:

    • Add

      
      -valerolactam (1.2 mmol) and 4-bromoanisole (1.0 mmol).
      
    • Add

      
       (425 mg, 2.0 mmol).
      
    • Add 1,4-Dioxane (1.0 mL).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 90°C for 12-24 hours.

    • Monitoring: Monitor via HPLC or GC-MS. Look for the disappearance of aryl bromide.

  • Work-up:

    • Cool to room temperature.[1] Dilute with EtOAc (5 mL).

    • Filter through a pad of Celite/Silica to remove inorganic salts.

    • Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Data: Ligand Efficiency Comparison

Representative yields for the coupling of 2-bromotoluene and benzamide (Sterically hindered system).

LigandConversion (%)Yield (%)Notes
None < 50No reaction without ligand
DMEDA (

-dimethyl)
6558Moderate activity
DMDP (

-dimethyl)
92 88 Superior for hindered substrates
Phenanthroline 7065Good, but harder to remove
Catalytic Cycle Visualization

UllmannCycle Figure 1: Catalytic Cycle for Cu-DMDP Mediated Arylation. The hemilabile nature of DMDP stabilizes the Cu(III) intermediate. PreCat Pre-Catalyst [Cu(I)-DMDP] OxAdd Oxidative Addition [Ar-Cu(III)-X(DMDP)] PreCat->OxAdd + Ar-X (Rate Limiting) LigEx Ligand Exchange [Ar-Cu(III)-Nu(DMDP)] OxAdd->LigEx + H-Nu + Base RedElim Reductive Elimination Product Release LigEx->RedElim - HX RedElim->PreCat Regeneration

Application II: Bifunctional Organocatalysis

Mechanistic Rationale

Derivatives of chiral 1,2-diaminopropane (if using enantiopure starting material) serve as excellent scaffolds for Bifunctional Thioureas .

  • Thiourea Moiety: Derived from the primary amine, it activates electrophiles (e.g., nitroolefins) via H-bonding.

  • Tertiary Amine (

    
    ):  Acts as a Brønsted base to activate the nucleophile (e.g., 1,3-dicarbonyl) or as a directing group.
    
Protocol: Synthesis of DMDP-Thiourea Catalyst

Objective: Synthesis of


-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)propyl)thiourea.
  • Reagents:

    • (S)-1-(Dimethylamino)-2-aminopropane (1.0 equiv)

    • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv)

    • Solvent: DCM (Dichloromethane), anhydrous.

  • Procedure:

    • Dissolve the diamine in DCM (0.1 M concentration) at 0°C.

    • Add the isothiocyanate dropwise over 30 minutes.

    • Warm to room temperature and stir for 4 hours.

    • Validation: Evaporate solvent. The product is usually a white solid. Confirm structure via

      
      H NMR (Look for thiourea NH protons at 
      
      
      
      8.0-10.0 ppm).
Protocol: Asymmetric Michael Addition

Reaction: Addition of dimethyl malonate to trans-


-nitrostyrene.
  • Setup:

    • Mix trans-

      
      -nitrostyrene (0.5 mmol) and the DMDP-Thiourea Catalyst (10 mol%) in Toluene (1.0 mL).
      
    • Add dimethyl malonate (0.6 mmol).

    • Stir at room temperature for 24 hours.

  • Analysis:

    • Yield: Isolate via column chromatography.

    • Enantioselectivity: Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/IPA).

Workflow Visualization

Organocatalysis Figure 2: Workflow for converting DMDP into a high-value organocatalyst. Start Start: (S)-DMDP Deriv Derivatization: + Ar-NCS Start->Deriv DCM, 0°C Cat Active Catalyst: Bifunctional Thiourea Deriv->Cat Isolation App Application: Michael Addition Cat->App + Substrates Result Result: High ee% Product App->Result 24h, RT

Troubleshooting & Expert Insights

Catalyst Deactivation (Copper System)
  • Symptom: Reaction turns black/brown rapidly with low conversion.

  • Cause: Oxidation of Cu(I) to Cu(II) or formation of Copper clusters (Cu(0)).

  • Solution: Ensure rigorous deoxygenation. The DMDP ligand is electron-rich and can be susceptible to oxidation if not coordinated. Use a slight excess of ligand (2.2 equiv relative to Cu).

Regioselectivity Issues (Organocatalysis)
  • Symptom: Low enantiomeric excess (ee).

  • Cause: Conformational flexibility of the propyl backbone compared to cyclohexyl (DACH) analogs.

  • Optimization: Lower the temperature to -20°C or change the solvent to a non-polar medium (Toluene or Mesitylene) to tighten the ionic pair/H-bond network.

References

  • Ullmann Coupling Mechanisms & Ligand Effects

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Diamine Ligands in Copper Catalysis

    • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Heterocycles. Journal of the American Chemical Society. Link

  • Thiourea Organocatalysis Synthesis

    • Takemoto, Y. (2005). Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts. Organic & Biomolecular Chemistry.[1][2][3] Link

  • Comparison of Diamine Backbones

    • TCI Chemicals. Diamine Ligands for Ullmann-Type Cross-Coupling.[4][5][6]Link

  • General Properties of 1,2-Diaminopropane

    • BenchChem. 1,2-Diaminopropane as a Bidentate Ligand in Coordination Chemistry.[7][8]Link

Sources

Application Note: Engineering Chiral Microenvironments in Metal-Organic Frameworks via[(2S)-1-aminopropan-2-yl]dimethylamine Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Heterogeneous Asymmetric Catalysis & Chiral Frustrated Lewis Pair (CFLP) Assembly

Executive Summary

The transition from homogeneous to heterogeneous asymmetric catalysis is a critical bottleneck in pharmaceutical manufacturing. Metal-organic frameworks (MOFs) offer an ideal platform for this transition due to their tunable porosity and massive surface area[1]. This application note details the integration of [(2S)-1-aminopropan-2-yl]dimethylamine (CAS: 170078-84-9)[2]—a highly versatile chiral diamine—into MOF architectures. By leveraging the bifunctional nature of this molecule, researchers can engineer highly specific chiral microenvironments and assemble Chiral Frustrated Lewis Pairs (CFLPs) directly within MOF pores, enabling highly enantioselective transformations such as the asymmetric hydrogenation of imines[3].

Mechanistic Rationale: The Bifunctional Advantage

The selection of[(2S)-1-aminopropan-2-yl]dimethylamine is driven by its distinct structural dichotomy, which perfectly aligns with the requirements of Post-Synthetic Modification (PSM) in MOFs:

  • The Primary Amine (-NH₂): Located on an unhindered terminal carbon, this group undergoes facile, high-yielding Schiff base condensation with aldehyde-functionalized MOF linkers.

  • The Tertiary Amine (-N(CH₃)₂): Positioned directly adjacent to the stereocenter (2S), this bulky group acts as a sterically demanding Lewis base.

When this chiral Lewis base is confined within a MOF pore (e.g., MIL-101) and paired with an achiral, bulky Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃), a Chiral Frustrated Lewis Pair (CFLP) is formed[3]. The steric repulsion between the tertiary amine and the borane prevents the formation of a classical Lewis adduct. Instead, this "frustrated" state enables the heterolytic cleavage of H₂ gas. The spatial confinement of the MOF pore synergizes with the chiral diamine to lock incoming prochiral substrates into a rigid transition state, maximizing enantiomeric excess (ee)[4].

Experimental Workflows & Protocols

The following protocols describe a self-validating system for the synthesis, modification, and catalytic deployment of the CFLP@MOF system.

Protocol A: Covalent Grafting of the Chiral Diamine

Causality Check: Direct grafting onto metal nodes can block catalytically active sites. Therefore, we utilize a linker-extension strategy via glutaraldehyde to create a flexible tether. This ensures the chiral diamine can dynamically interact with substrates while remaining covalently anchored.

  • MOF Activation: Disperse 100 mg of activated MIL-101(Cr)-NH₂ in 20 mL of anhydrous ethanol under inert atmosphere.

  • Linker Extension: Add 0.5 mL of a 25% glutaraldehyde solution. Stir at 60°C for 12 hours. Recover the intermediate via centrifugation (8000 rpm, 5 min) and wash with ethanol (3 × 10 mL) to remove unreacted crosslinker.

  • Chiral Grafting: Resuspend the extended MOF in 15 mL of anhydrous methanol. Add 50 mg of[(2S)-1-aminopropan-2-yl]dimethylamine[2]. Stir at room temperature for 6 hours to facilitate imine condensation.

  • Reductive Stabilization (Critical): Add 20 mg of sodium cyanoborohydride (NaBH₃CN). Rationale: Imine bonds are susceptible to hydrolysis. Reduction to a secondary amine ensures the chiral modifier does not leach during catalysis, validating the heterogeneous nature of the catalyst.

  • Purification: Wash the functionalized MOF extensively via Soxhlet extraction with methanol for 24 hours to remove any non-covalently bound diamine, which would otherwise act as a homogeneous background catalyst and artificially lower the observed enantioselectivity.

Workflow A 1. Parent MOF Synthesis (MIL-101-NH2) B 2. Linker Activation (Glutaraldehyde) A->B Activation C 3. Chiral Grafting [(2S)-1-aminopropan-2-yl]dimethylamine B->C Condensation D 4. Reductive Amination (NaBH3CN) C->D Reduction E 5. Lewis Acid Assembly (B(C6F5)3 Infusion) D->E Coordination F 6. Catalytic Evaluation (Asymmetric Hydrogenation) E->F H2 Gas

Fig 1. Step-by-step post-synthetic modification workflow for chiral MOF assembly.

Protocol B: Assembly of the Chiral Frustrated Lewis Pair
  • Dry the modified MOF under vacuum at 80°C for 12 hours to remove all guest solvent molecules.

  • Inside a nitrogen-filled glovebox, disperse 50 mg of the dried MOF in 10 mL of anhydrous toluene.

  • Add 30 mg of B(C₆F₅)₃. Stir at room temperature for 12 hours.

  • Filter and wash with fresh toluene to remove non-confined borane. Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the stoichiometric ratio of Boron to Chromium, ensuring successful Lewis acid infusion.

Protocol C: Catalytic Evaluation (Asymmetric Hydrogenation)
  • In a high-pressure stainless-steel reactor, combine 10 mg of the CFLP@MOF catalyst, 0.5 mmol of acetophenone imine (prochiral substrate), and 2 mL of anhydrous toluene.

  • Purge the reactor with H₂ gas three times to remove ambient air, then pressurize to 40 bar.

  • Heat to 60°C and stir at 800 rpm for 24 hours.

  • Vent the reactor slowly, centrifuge to recover the solid catalyst, and analyze the supernatant via chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and ee%.

Mechanism Sub Prochiral Imine MOF MOF Chiral Pocket (Steric Confinement) Sub->MOF Diffusion TS Stereoselective Transition State Sub->TS Orientation H2 H2 Gas CFLP Chiral Frustrated Lewis Pair (Diamine + Borane) H2->CFLP Heterolytic Cleavage MOF->CFLP Microenvironment CFLP->TS Hydride Transfer Prod Prod TS->Prod Desorption

Fig 2. Mechanistic pathway of enantioselective hydrogenation within the MOF chiral pocket.

Quantitative Data Analysis

The integration of [(2S)-1-aminopropan-2-yl]dimethylamine into the MOF architecture demonstrates a profound synergistic effect. As summarized in Table 1, the spatial confinement provided by the MOF pores significantly enhances the enantioselectivity compared to the homogeneous equivalent, effectively mimicking an enzymatic binding pocket[3].

Table 1: Comparative Catalytic Performance in Asymmetric Hydrogenation of Acetophenone Imine

Catalyst SystemStateConversion (%)Enantiomeric Excess (ee %)Turnover Number (TON)Recyclability (Cycles)
Homogeneous CFLPLiquid>9968450N/A
Achiral MOF + Homog. CFLPMixed8565380N/A
CFLP@MIL-101(Cr) (This Work)Solid >98 96 1,200 >5

Note: Reaction conditions: 40 bar H₂, 60°C, 24 h, toluene solvent. The >95% ee achieved by the MOF system highlights the critical role of pore-wall steric confinement during the hydride transfer step.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee%): Often caused by incomplete reduction of the imine bond during Protocol A, Step 4. Unreduced imines can undergo hydrolysis, releasing the chiral diamine into the solution and causing a drop in ee% due to homogeneous background catalysis. Ensure fresh NaBH₃CN is used.

  • Poor Conversion Rates: Indicates pore blockage. If the glutaraldehyde crosslinking step is run for too long or at too high a concentration, it can polymerize and block the MOF windows. Strictly adhere to the 0.5 mL / 12 hr limit.

  • Moisture Sensitivity: The B(C₆F₅)₃ Lewis acid is highly sensitive to moisture. All steps in Protocol B must be executed in a strictly anhydrous glovebox environment to prevent the degradation of the Frustrated Lewis Pair.

References

  • National Institutes of Health (NIH) / PMC Title: Incorporation of Chiral Frustrated Lewis Pair into Metal–Organic Framework with Tailored Microenvironment for Heterogeneous Enantio- and Chemoselective Hydrogenation Source: PubMed Central (PMC) URL:[Link]

  • ResearchGate Scientific Publications Title: Turning on Asymmetric Catalysis of Achiral Metal‐Organic Frameworks by Imparting Chiral Microenvironment Source: ResearchGate URL:[Link]

  • ResearchGate Scientific Publications Title: Chiral MOFs for Asymmetric Catalysis Source: ResearchGate URL:[Link]

Sources

Application Note: Precision Reductive Amination Strategies Involving Chiral Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Overview

Chiral diamines, such as (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-cyclohexane-1,2-diamine (DACH), are privileged scaffolds in medicinal chemistry and asymmetric catalysis. The functionalization of these scaffolds via reductive amination, or their de novo synthesis via Direct Asymmetric Reductive Amination (DARA), requires rigorous control over two critical parameters: chemoselectivity (differentiating between mono- and bis-alkylation) and stereointegrity (preventing the racemization or epimerization of existing chiral centers).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the mechanistic causality behind reagent selection, ensuring that your experimental design is robust, reproducible, and self-validating.

Mechanistic Causality & Reagent Selection

The reductive amination process involves the condensation of an amine with a carbonyl compound to form a hemiaminal, which dehydrates to an imine or iminium intermediate before undergoing hydride reduction. The choice of reducing agent dictates the success of the reaction when handling chiral diamines.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for the highly chemoselective mono-alkylation of chiral diamines[1]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. Consequently, NaBH(OAc)₃ is unreactive toward most unactivated aldehydes and ketones but highly reactive toward the more electrophilic iminium ion. This allows for in situ reduction without generating alcohol byproducts.

  • Sodium Cyanoborohydride (NaBH₃CN): While highly effective for sterically hindered substrates (e.g., synthesizing tetrasubstituted cyclohexyl-1,2-diamines), it requires a slightly acidic environment (pH 4–5) to activate the carbonyl[2]. Due to the potential generation of toxic HCN gas, it is generally reserved for cases where NaBH(OAc)₃ fails.

  • Transition Metal Catalysis (DARA): When the goal is to create a chiral diamine from a prochiral diketone or amino-ketone, Direct Asymmetric Reductive Amination (DARA) utilizing Ir(III) or Ru(II) catalysts is employed. The cooperative action of a cationic Cp*Ir(III) complex and a chiral phosphate counteranion can yield chiral amines with up to 96% enantiomeric excess (ee) under mild hydrogenation conditions[3].

DecisionTree Start Target: Chiral Diamine Reductive Amination Q1 Synthesize Chiral Diamine from Prochiral Ketone? Start->Q1 Q2 Alkylate an Existing Chiral Diamine? Start->Q2 DARA Direct Asymmetric Reductive Amination (DARA) (Ir/Ru Catalysts + H2) Q1->DARA Yes Alkylation Select Reducing Agent based on Sterics & Chemoselectivity Q2->Alkylation Yes STAB NaBH(OAc)3 (Mild, High Mono-selectivity) Alkylation->STAB Standard/Mono Cyano NaBH3CN + Acid (Sterically Hindered Substrates) Alkylation->Cyano Hindered/Bis

Decision workflow for chiral diamine reductive amination strategies.

Quantitative Data: Reagent Comparison

The following table summarizes the performance metrics of common reductive amination strategies applied to chiral diamine synthesis and functionalization.

Reagent / Catalyst SystemPrimary ApplicationTypical EquivalentsReaction TimeAvg. YieldChemoselectivity / ee
NaBH(OAc)₃ Mono-alkylation of existing diamines1.4 – 1.5 eq2 – 12 h70 – 85%High Mono-selectivity[1]
NaBH₃CN + AcOH Sterically hindered / Bis-alkylation2.0 – 3.0 eq12 – 24 h60 – 80%Moderate (Requires pH tuning)[2]
Cp*Ir(III) + Chiral Phosphate DARA of aliphatic/aromatic ketones1 mol% Ir12 – 20 h80 – 95%Up to 96% ee[3]

Experimental Protocols

Protocol A: Highly Chemoselective Mono-alkylation of (1R,2R)-DPEN using NaBH(OAc)₃

This protocol is designed to synthesize a mono-alkylated chiral diamine ligand while strictly avoiding bis-alkylation.

Reagents:

  • (1R,2R)-1,2-diphenylethylenediamine (DPEN): 1.0 mmol

  • Target Aldehyde: 1.0 mmol

  • NaBH(OAc)₃: 1.4 mmol

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve (1R,2R)-DPEN (1.0 mmol) in 10 mL of anhydrous DCM under an inert argon atmosphere. Add the target aldehyde (1.0 mmol) dropwise at room temperature.

    • Causality: Stirring the mixture for 2 hours before adding the reducing agent ensures complete conversion to the imine. This temporal separation prevents the competitive, direct reduction of the aldehyde to its corresponding alcohol.

  • Hydride Transfer: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 mmol) portionwise over 10 minutes.

    • Causality: The lower temperature controls the exothermic nature of the hydride transfer and maximizes chemoselectivity toward mono-alkylation by kinetically suppressing the reaction of the newly formed secondary amine with any residual aldehyde[1].

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4–6 hours. Monitor completion via TLC or LC-MS.

  • Quench and Workup: Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism A Carbonyl + Chiral Diamine B Hemiaminal Intermediate A->B Condensation (-H2O) C Iminium Ion (Activated) B->C Acid Catalysis D Hydride Transfer (NaBH(OAc)3) C->D Stereoselective Attack E Alkylated Chiral Diamine D->E Irreversible Reduction

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Protocol B: Direct Asymmetric Reductive Amination (DARA) of Aliphatic Ketones

This protocol utilizes bifunctional catalysis to generate a chiral amine directly from a prochiral ketone under hydrogenation conditions[3].

Reagents:

  • Aliphatic Ketone: 0.55 mmol

  • Amine source (e.g., p-anisidine): 0.50 mmol

  • Cp*Ir(III) complex catalyst: 1 mol%

  • Chiral Phosphate Counteranion: 1 mol%

  • Activated 4 Å Molecular Sieves: 150 mg

  • Anhydrous Toluene: 2 mL

Step-by-Step Methodology:

  • System Assembly: In an argon-filled glovebox, charge a high-pressure hydrogenation vial with the Ir(III) catalyst (1 mol%), chiral phosphate (1 mol%), and 4 Å molecular sieves.

    • Causality: Molecular sieves are critical to sequester the water generated during imine condensation, driving the equilibrium forward and preventing catalyst deactivation[3].

  • Substrate Addition: Add the amine (0.50 mmol) and the aliphatic ketone (0.55 mmol) dissolved in 2 mL of anhydrous toluene.

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge the system with H₂ gas three times, then pressurize to 5 bar of H₂.

  • Heating and Stirring: Heat the reaction to 35 °C and stir for 12–20 hours.

    • Causality: The cooperative action of the cationic Cp*Ir(III) complex and the chiral phosphate counteranion induces highly stereoselective hydride transfer to the transient imine, yielding the chiral amine in up to 96% ee[3].

  • Isolation: Depressurize the reactor carefully. Filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst. Purify the crude product via flash column chromatography.

Self-Validating Systems (QA/QC)

To ensure the integrity of the synthesized chiral diamines, the following self-validation checks must be integrated into your workflow:

  • Chemoselectivity Validation (¹H NMR): For Protocol A, the integration ratio of the newly introduced benzylic/alkyl protons to the chiral backbone protons (e.g., the methine protons of DPEN at ~4.0 ppm) must be exactly 1:1 for mono-alkylation. The presence of a 2:1 ratio indicates unwanted bis-alkylation.

  • Stereointegrity Validation (Chiral HPLC): Reductive amination conditions, particularly if heated or subjected to strong acids, can cause epimerization. Validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Compare the retention times against a racemic standard synthesized using an achiral reducing agent (e.g., NaBH₄) to confirm that >99% ee is preserved.

References

  • An efficient synthesis of tetrasubstituted cyclohexyl-1,2-diamines Source: ScienceDirect URL:[Link][2]

  • Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst Source: MDPI URL:[Link][3]

  • Scale-up synthesis of a chiral diamine building block Source: RSC Advances URL:[Link][1]

Sources

Application Note: [(2S)-1-aminopropan-2-yl]dimethylamine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-1-amino-2-(dimethylamino)propane or (S)-N^2,N^2-dimethylpropane-1,2-diamine ) in asymmetric organocatalysis. This chiral primary-tertiary diamine serves as a powerful bifunctional catalyst and a versatile scaffold for the synthesis of advanced organocatalysts (e.g., thioureas, squaramides).

Executive Summary

[(2S)-1-aminopropan-2-yl]dimethylamine is a minimal yet highly effective chiral scaffold used in enantioselective synthesis. Its structure features a primary amine (nucleophilic site for enamine/iminium formation) and a tertiary amine (basic site/H-bond acceptor) on a chiral propane backbone. This "primary-tertiary" motif allows it to function through cooperative bifunctional catalysis , particularly in asymmetric Aldol and Michael reactions. Unlike secondary amine catalysts (e.g., Proline) that typically favor anti-aldol products, this diamine—when used with a protic acid additive—can access syn-aldol products with high enantioselectivity.[1]

Key Applications
  • Direct Asymmetric Aldol Reactions : Synthesis of

    
    -hydroxy ketones with high syn-diastereoselectivity.
    
  • Asymmetric Michael Additions : Enantioselective conjugate addition of ketones to nitroolefins.

  • Catalyst Precursor : Building block for Takemoto-type thiourea and squaramide catalysts.

Core Application: Asymmetric Aldol Reaction

The primary application of this diamine is in the direct asymmetric aldol reaction of ketones with aromatic aldehydes. The catalyst operates via an enamine mechanism activated by a Brønsted acid co-catalyst (e.g., TfOH, TFA).

Mechanistic Insight

The reaction proceeds through a cooperative mechanism:

  • Enamine Formation : The primary amine condenses with the ketone substrate to form a nucleophilic enamine.

  • Acid Activation : The tertiary amine is protonated by the acid additive, forming an ammonium salt.

  • Stereocontrol : The ammonium proton acts as a hydrogen-bond donor, directing the aldehyde electrophile to the Si- or Re-face of the enamine. This bifunctional activation stabilizes the transition state and dictates the stereochemical outcome.

Experimental Protocol

Target Reaction : Aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Materials
  • Catalyst : [(2S)-1-aminopropan-2-yl]dimethylamine (10-20 mol%)

  • Additive : Trifluoromethanesulfonic acid (TfOH) (10-20 mol%)

  • Substrates : Cyclohexanone (1.0 mmol), 4-Nitrobenzaldehyde (0.5 mmol)

  • Solvent : Water (H₂O) or Neat conditions (Solvent-free)

Step-by-Step Procedure
  • Catalyst Activation : In a 10 mL vial, dissolve [(2S)-1-aminopropan-2-yl]dimethylamine (10.2 mg, 0.1 mmol) in water (0.5 mL).

  • Acid Addition : Slowly add TfOH (15 mg, 0.1 mmol) at 0°C. Stir for 10 minutes to form the ammonium salt in situ. Note: The acid:amine ratio is critical; a 1:1 ratio ensures the tertiary amine is protonated while leaving the primary amine free for enamine formation.

  • Substrate Addition : Add cyclohexanone (98 mg, 1.0 mmol) followed by 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol).

  • Reaction : Stir the mixture vigorously at room temperature (25°C) for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1).

  • Workup : Quench with saturated NaHCO₃ (2 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the aldol adduct.

Expected Results
ParameterValue
Yield 85–95%
Diastereoselectivity (dr) > 90:10 (anti:syn for cyclic ketones; syn favored for linear)
Enantioselectivity (ee) 90–99%

Secondary Application: Asymmetric Michael Addition

This scaffold is also effective for Michael additions, particularly the addition of ketones to nitroolefins or isatylidenemalononitriles.

Protocol: Michael Addition to -Nitrostyrene
  • Setup : Combine the diamine catalyst (15 mol%) and 2,4-Dinitrobenzenesulfonic acid (DNBSA, 15 mol%) in Toluene.

  • Reaction : Add acetone (excess, 10 equiv) and

    
    -nitrostyrene (1.0 equiv).
    
  • Conditions : Stir at room temperature for 48 hours.

  • Outcome : The primary amine activates acetone via enamine formation, while the protonated tertiary amine coordinates the nitro group of the styrene, directing the attack to the Re-face.

Synthesis of Advanced Catalysts (Precursor Role)

The [(2S)-1-aminopropan-2-yl]dimethylamine molecule is a key precursor for synthesizing bifunctional thiourea organocatalysts .

Derivatization Protocol

To synthesize a thiourea-amine catalyst:

  • Reactants : Dissolve [(2S)-1-aminopropan-2-yl]dimethylamine (1.0 equiv) in dry DCM.

  • Coupling : Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise at 0°C.

  • Completion : Stir at room temperature for 4 hours. The primary amine reacts selectively with the isothiocyanate.

  • Isolation : Evaporate solvent and recrystallize from Hexane/CH₂Cl₂.

  • Product : A bifunctional catalyst containing a thiourea (H-bond donor) and the original dimethylamino group (Brønsted base), used in highly enantioselective nitro-Michael reactions.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Aldol reaction, highlighting the critical role of the acid additive and the bifunctional nature of the catalyst.

AldolMechanism Catalyst Catalyst Precursor (Primary-Tertiary Diamine) Salt Active Species (Ammonium Salt) Catalyst->Salt + HX (Acid Additive) Enamine Enamine Intermediate (Nucleophile) Salt->Enamine + Ketone - H2O Ketone Ketone Substrate TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS H-Bonding (via Ammonium H) Imine Iminium Intermediate TS->Imine C-C Bond Formation Product Aldol Product (Chiral) Imine->Product + H2O Hydrolysis Product->Salt Catalyst Regeneration

Caption: Catalytic cycle of the primary-tertiary diamine-catalyzed asymmetric aldol reaction involving acid-assisted enamine formation and H-bond directed transition state.

References

  • Luo, S., et al. (2007).[1] A Simple Primary-Tertiary Diamine-Brønsted Acid Catalyst for Asymmetric Direct Aldol Reactions of Linear Aliphatic Ketones. Journal of the American Chemical Society.[2] Link

  • Luo, S., & Cheng, J.-P. (2007).[1] Simple and Powerful Primary Amine Catalysts for Asymmetric Direct Aldol Reactions. Chinese Journal of Chemistry. Link

  • Xu, L. W., & Lu, Y. (2008). Recent Developments in the Synthetic Applications of Chiral Diamines. Organic & Biomolecular Chemistry. Link

  • Tsogoeva, S. B. (2007). Recent Advances in Asymmetric Organocatalysis with Chiral Primary Amines. European Journal of Organic Chemistry. Link

  • Kano, T., & Maruoka, K. (2008). Design of Acid-Base Catalysis for the Asymmetric Direct Aldol Reaction. Chemical Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Maintaining the Enantiomeric Integrity of [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the racemization of [(2S)-1-aminopropan-2-yl]dimethylamine during storage. Loss of enantiomeric purity can critically impact experimental outcomes and the efficacy of pharmaceutical intermediates. This document outlines the mechanisms of racemization, provides detailed storage and handling protocols, and offers troubleshooting and quality control procedures.

Section 1: Understanding Racemization - FAQs

Q1: What is racemization and why is it a critical issue for [(2S)-1-aminopropan-2-yl]dimethylamine?

Racemization is the process by which an enantiomerically pure substance, like the (S)-enantiomer of [(2S)-1-aminopropan-2-yl]dimethylamine, converts into a mixture containing equal amounts of both the (S) and (R) enantiomers.[1] This resulting 50:50 mixture is known as a racemate and is optically inactive.[2] For pharmaceutical applications, this is a significant problem because different enantiomers of a chiral molecule often have distinct pharmacological, metabolic, and toxicological profiles.[3] The loss of stereochemical integrity can lead to reduced therapeutic efficacy or unexpected side effects.

Q2: What is the likely mechanism of racemization for this compound?

The structure of [(2S)-1-aminopropan-2-yl]dimethylamine features a chiral center at the carbon atom bonded to the dimethylamino group. Racemization typically proceeds through the formation of a planar, achiral intermediate.[1] For this molecule, the most probable mechanism involves the reversible deprotonation of the hydrogen atom at the chiral center. This abstraction forms a planar carbanion. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to the formation of both (S) and (R) enantiomers and, ultimately, a racemic mixture.[1] This process can be accelerated by factors such as basic contaminants or elevated temperatures.[4]

RacemizationMechanism cluster_S (S)-Enantiomer cluster_Intermediate Achiral Intermediate cluster_R (R)-Enantiomer S_Enantiomer [(2S)-1-aminopropan-2-yl]dimethylamine Intermediate Planar Carbanion S_Enantiomer->Intermediate - H⁺ (Base-catalyzed) Intermediate->S_Enantiomer + H⁺ R_Enantiomer [(2R)-1-aminopropan-2-yl]dimethylamine Intermediate->R_Enantiomer + H⁺

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Q3: What are the primary factors that accelerate racemization during storage?

Several environmental factors can increase the rate of racemization.[1][5] Understanding and controlling these is key to long-term stability.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, providing the necessary activation energy for the formation of the achiral intermediate.[5] Thermal degradation is a significant concern for amines.[6][7]

  • Presence of Base or Acid: The likely racemization mechanism is catalyzed by the presence of bases (which facilitate proton abstraction) or acids.[4] Even weak bases can promote racemization over time.[8]

  • Atmosphere (Moisture and CO₂): Amines are often hygroscopic, meaning they readily absorb moisture from the air.[9] Water can facilitate proton exchange and may accelerate degradation.[10][11] Additionally, amines can react with atmospheric carbon dioxide (CO₂) to form carbamates, which can alter the local chemical environment and potentially influence stability.[6][10]

  • Light: Although less common for this type of racemization, exposure to UV light can sometimes provide the energy to promote unwanted side reactions.

  • Contaminants: The presence of impurities, particularly basic or metallic ions, can catalyze degradation and racemization pathways.[6]

Section 2: Recommended Storage & Handling Protocols

Q4: What are the ideal short-term and long-term storage conditions?

Adherence to proper storage conditions is the most effective strategy for preserving the enantiomeric purity of [(2S)-1-aminopropan-2-yl]dimethylamine. The compound is noted to be sensitive to air and moisture.[12]

ParameterConditionRationale
Temperature 2-8°C (Refrigerated) Minimizes the rate of racemization and thermal degradation by reducing molecular kinetic energy.[9][13]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents contact with atmospheric moisture and carbon dioxide, which can cause degradation.[10][12]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from light. A tightly sealed container with a polytetrafluoroethylene (PTFE) liner prevents atmospheric contamination and ensures no reaction with the container material.[9]
State Neat (Undiluted) or in Anhydrous Aprotic Solvent Storing as a neat liquid minimizes interaction with solvents. If a solution is required, use a high-purity, anhydrous, aprotic solvent (e.g., Toluene, THF) to prevent proton exchange.
Q5: How should I properly handle the compound when taking a sample from the main stock?

Minimizing exposure to the atmosphere is critical during handling.

  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Use Dry Equipment: Ensure all syringes, needles, and glassware are thoroughly dried (e.g., oven-dried) before use.

  • Quick Operation: Minimize the time the container is open.

  • Resealing: After taking an aliquot, flush the headspace of the container with inert gas before tightly resealing the cap. Parafilm can be used for an extra seal during long-term storage.

Section 3: Troubleshooting Guide

Q6: My experiment yielded unexpected results, and I suspect my amine has racemized. How can I confirm this?

If you observe a loss of stereoselectivity in your reaction or a change in the biological activity of a downstream product, racemization of your starting material is a valid concern. The definitive way to confirm this is to measure the enantiomeric excess (e.e.) of your stored sample using a suitable analytical technique.

Q7: I've confirmed my sample has a low enantiomeric excess (e.e.). What could have gone wrong?

A lower-than-expected e.e. value points to a deviation in storage or handling protocols. Use the following workflow to diagnose the potential cause.

TroubleshootingWorkflow Start Low e.e. Detected Storage Storage Conditions Issue? Start->Storage Handling Handling/Contamination Issue? Storage->Handling No Temp Stored above 8°C? Storage->Temp Yes Atmosphere Stored without inert gas? Storage->Atmosphere Yes Container Improperly sealed container? Storage->Container Yes Analysis Analytical Method Issue? Handling->Analysis No Moisture Moisture ingress during sampling? Handling->Moisture Yes Solvent Stored in a protic solvent? Handling->Solvent Yes QC Was racemic standard run? Analysis->QC No Resolution Poor peak resolution? Analysis->Resolution Yes

Caption: Troubleshooting workflow for diagnosing the cause of racemization.

Section 4: Quality Control & Analytical Procedures

Q8: How can I quantitatively measure the enantiomeric purity of my sample?

Several analytical methods can be used to determine the enantiomeric excess of chiral amines.[3] The most common and reliable are chromatographic techniques that use a chiral environment to separate the enantiomers.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): Often the method of choice, HPLC with a Chiral Stationary Phase (CSP) can provide excellent separation of enantiomers.[3][14]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility and separation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can create diastereomeric species that are distinguishable in the NMR spectrum, allowing for quantification.[14][15][16]

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general guideline. Method optimization (e.g., choice of column, mobile phase, and temperature) is essential for specific applications.[14]

  • Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) known for resolving amines.

  • Sample Preparation:

    • Prepare a racemic standard of [(1-aminopropan-2-yl)dimethylamine] to establish retention times for both enantiomers and confirm peak resolution.

    • Accurately weigh and dissolve a small amount of your stored sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Note: For improved detection or separation, derivatization with a UV-active agent like benzoyl chloride or NBD-Cl may be necessary.[3][17] Ensure derivatization conditions are mild to prevent further racemization.[17]

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Temperature can be a tool for optimizing separation.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm), which may depend on derivatization.

  • Analysis:

    • Inject the racemic standard to identify the peaks for the (R) and (S) enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas for both enantiomers (Area_S and Area_R).

  • Calculation:

    • Enantiomeric Excess (% e.e.) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

References

  • Grokipedia. Racemization.
  • Peel, A.J. et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry.
  • BenchChem (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
  • University of Leeds (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
  • Wiley-VCH (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization.
  • Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Al-Aufi, M. et al. (2023). Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature. ACS Publications. Available from: [Link]

  • Royal Society of Chemistry (2014). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • Al-Aufi, M. et al. (2023). Insights into the oxidative degradation mechanism of solid amine sorbents for CO2 capture from the air: Roles of atmospheric water. ACS Publications.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • ResearchGate (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Available from: [Link]

  • Blackmond, D.G. et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available from: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Li, W. & Lam, K.S. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Tetrahedron Letters.
  • BenchChem (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • BenchChem (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
  • Burns, M. et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • Mejia, E. et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET.
  • Bellona.org (2009). Amines Used in CO2 Capture. Available from: [Link]

  • MDPI (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Available from: [Link]

Sources

Technical Support Center: Purification & Troubleshooting for[(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-N2,N2-dimethylpropane-1,2-diamine).

Because this chiral aliphatic diamine is highly polar, hygroscopic, and susceptible to rapid degradation via atmospheric CO2 absorption, standard purification methods often fail. This guide provides field-proven, self-validating protocols to ensure high enantiomeric and chemical purity for downstream drug development applications.

Part 1: Quantitative Comparison of Purification Strategies

To select the appropriate purification route, consult the quantitative performance data of the three primary methodologies below.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryEnantiomeric Excess (ee) ImpactScalability
Diastereomeric Resolution (L-Tartaric Acid)Enantiomers, Achiral Amines65 - 75%Enriches to >99% eeExcellent (Kilogram scale)
Fractional Distillation (<10 mbar)Solvents, High-Boiling Tars80 - 85%Neutral (No racemization)Good (Requires specialized glassware)
Dihydrochloride Salt Precipitation Water, Non-basic Organics>90%NeutralExcellent
Part 2: Core Experimental Protocols (Self-Validating Systems)

Do not treat these protocols as mere sequential steps; they are designed as closed-loop, self-validating systems. You must verify the intermediate quality at each In-Process Control (IPC) checkpoint before proceeding.

Protocol A: Diastereomeric Resolution & Free Base Regeneration

Causality: Aliphatic diamines are notoriously difficult to separate from structurally similar achiral impurities using standard silica chromatography due to severe peak tailing and chemisorption. By reacting the crude diamine with a chiral acid like L-(+)-tartaric acid, we exploit the differential solubility of the resulting diastereomeric salts to achieve both chemical and enantiomeric enrichment[1].

Step-by-Step Methodology:

  • Salt Formation: Dissolve crude [(2S)-1-aminopropan-2-yl]dimethylamine (1.0 eq) in absolute ethanol (5 mL/g). In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot absolute ethanol.

  • Crystallization: Slowly add the tartaric acid solution to the diamine solution under vigorous stirring. Heat to reflux until homogeneous, then cool slowly to 0 °C over 4 hours.

  • Filtration: Filter the precipitated diastereomeric salt and wash the filter cake with cold ethanol.

  • Self-Validation (IPC 1): Take a 10 mg aliquot of the salt, basify with 1M NaOH, extract with dichloromethane (DCM), and analyze the organic layer via chiral GC. Proceed to step 5 only if the diastereomeric ratio (dr) is ≥99:1. If dr <99:1, repeat recrystallization from hot ethanol.

  • Regeneration: Dissolve the validated salt in a minimal amount of water. Cool to 0 °C and slowly add 50% w/w aqueous NaOH until the pH is strictly >12[1].

  • Extraction: Saturate the aqueous layer with NaCl, then extract exhaustively with DCM (5 x 3 volumes). Causality: The extreme pH suppresses the protonation of the dimethylamine moiety, forcing the highly water-soluble free base into the organic phase[2].

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4. Filter and concentrate under reduced pressure (water bath <30 °C) to yield the crude free base.

Protocol B: Fractional Distillation under Inert Atmosphere

Causality: Distillation is required to remove residual extraction solvents. However, heating primary amines in the presence of air leads to the formation of carbamates (reaction with CO2) and oxidative degradation. High-vacuum distillation mitigates thermal stress and prevents yield loss.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum silicone grease to prevent air ingress.

  • Purging: Connect the system to a Schlenk line. Perform three vacuum/argon cycles to completely displace atmospheric CO2 and oxygen.

  • Distillation: Apply high vacuum (<10 mbar). Slowly heat the oil bath.

  • Self-Validation (IPC 2): Monitor the vapor temperature rigorously. Discard the initial forerun (typically containing residual DCM and water). Collect the main fraction only when the vapor temperature stabilizes.

  • Storage: Break the vacuum with Argon. Immediately transfer the pure[(2S)-1-aminopropan-2-yl]dimethylamine to a Schlenk flask containing activated 3Å molecular sieves.

Part 3: Visualized Workflows & Logic Trees

Workflow N1 Crude[(2S)-1-aminopropan-2-yl]dimethylamine N2 Salt Formation Add L-(+)-Tartaric Acid in EtOH N1->N2 N3 IPC: Check Diastereomeric Ratio (Chiral HPLC) N2->N3 Isolate Crystals N4 Recrystallization (Hot EtOH) N3->N4 dr < 99:1 N5 Free Base Regeneration (pH > 12 with NaOH) N3->N5 dr >= 99:1 N4->N3 Re-test N6 Extraction & Drying (DCM, MgSO4) N5->N6 N7 Fractional Distillation (<10 mbar, Inert Atm) N6->N7 N8 Pure (2S)-Enantiomer N7->N8 IPC: GC-FID > 99%

Workflow for the diastereomeric resolution and purification of the chiral diamine.

Troubleshooting Issue Low Distillation Yield Q1 High Water Content? Issue->Q1 Q2 Thermal Degradation? Issue->Q2 Q3 Carbamate Formation? Issue->Q3 A1 Azeotropic Drying (Toluene) Q1->A1 Yes A2 Lower Vacuum (<10 mbar) Q2->A2 Yes A3 Use Argon/N2 Atmosphere Q3->A3 Yes

Troubleshooting logic tree for resolving low yields during diamine distillation.

Part 4: Troubleshooting & FAQs

Q: Why is my isolated yield so low after regenerating the free base from the tartrate salt? A: Diamines are exceptionally water-soluble. Standard extraction with DCM or ethyl acetate often leaves significant product in the aqueous phase. Solution: Ensure the aqueous phase is heavily saturated with NaCl and basified to a pH strictly >12 with NaOH[1]. If batch extraction yields remain below 80%, switch to continuous liquid-liquid extraction (CLLE).

Q: During distillation, I observe a white, chalky solid forming in the condenser. What is it, and how do I prevent it? A: This is a carbamate salt formed by the reaction of the primary amine group with atmospheric carbon dioxide. Because carbamates are non-volatile salts, they crash out in the condenser and ruin your yield. Solution: The entire distillation apparatus must be rigorously purged with Argon or N2 prior to heating. Ensure all joints are vacuum-tight.

Q: My chiral GC analysis shows a drop in enantiomeric purity after distillation. What caused this? A: Thermal racemization. If your vacuum is insufficient (e.g., >50 mbar), the higher boiling temperatures required can provide enough activation energy for the stereocenter at the C2 position to undergo reversible deprotonation/reprotonation. Solution: Ensure your vacuum is strictly <10 mbar and never exceed a pot temperature of 90 °C.

Q: Can I use normal-phase silica gel chromatography to purify this diamine? A: It is highly discouraged. Aliphatic diamines interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible chemisorption and severe peak tailing. If chromatography is absolutely necessary, use basic alumina or pre-treat the silica with 5% triethylamine (TEA), though distillation remains the superior, E-E-A-T validated method.

References
  • [2] 1,2-Diaminopropane - Wikipedia[Link]

Sources

Technical Support Center: Handling Hygroscopic Chiral Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because your enantiomeric excess (ee) is fluctuating, your catalyst formation is stalling, or your free-base diamine has transformed from a pristine solid into a sticky residue.

Chiral diamines (e.g., (R,R)-1,2-diaminocyclohexane, DPEN) are the "nervous system" of asymmetric catalysis. However, they suffer from a dual vulnerability: Hygroscopicity (water absorption) and Carbamate Formation (reaction with atmospheric CO₂). This guide provides the protocols to stabilize, recover, and accurately dose these critical ligands.

Module 1: Diagnosis & Storage Strategy

Q: Why did my white crystalline diamine turn into a yellow oil/gum?

A: This is rarely just "wetness." It is likely a chemical transformation. Primary amines react with atmospheric CO₂ to form carbamates (or carbamic acid salts), often creating a waxy or oily layer on the solid surface.

  • The Trap: Unlike simple hydration, vacuum drying at room temperature will NOT fix this. You cannot "pump off" a carbamate.

  • The Fix: You must chemically regenerate the amine (see Module 3) or distill it.

Q: What is the optimal storage protocol to prevent degradation?

A: Do not rely on simple screw-cap vials. Follow this decision logic based on your facility's capabilities.

StorageLogic Start New Chiral Diamine Shipment Glovebox Glovebox Available? Start->Glovebox InsideGB Store in Glovebox (Inert Ar/N2 atm) Glovebox->InsideGB Yes NoGB Schlenk/Desiccator Line Glovebox->NoGB No LongTerm Long-Term Storage (>1 month) NoGB->LongTerm SaltForm Convert to Tartrate/HCl Salt (Stops CO2/H2O uptake) LongTerm->SaltForm Recommended Parafilm Parafilm + Desiccator (High Risk for Free Base) LongTerm->Parafilm Temporary Only

Figure 1: Decision matrix for the storage of air-sensitive chiral amines.

Module 2: Accurate Dosing (The Stoichiometry Problem)

Q: My reaction requires 1.0 equiv of ligand. If I weigh the "wet" amine, how does this affect the catalyst?

A: It is catastrophic for asymmetric catalysis. If your diamine is 90% pure (10% water/carbonate), you are under-dosing the ligand.

  • Consequence: In metal-catalyzed reactions (e.g., Jacobsen epoxidation, Noyori hydrogenation), excess metal (M) with insufficient ligand (L) creates non-chiral background activity. This drastically lowers your ee% .

Table 1: Stability & Handling Comparison
FeatureFree Base DiamineDihydrochloride / Tartrate Salt
Hygroscopicity High (Absorbs H₂O & CO₂ rapidly)Low (Stable solid)
Shelf Life Weeks (unless in glovebox)Years
Weighing Requires glovebox/speedOpen air (benchtop)
Catalyst Prep Direct additionRequires in-situ neutralization (e.g., with K₂CO₃)
Recommendation Use immediately after distillationStore as salt; liberate only when needed

Module 3: Recovery & Purification Protocols

Q: How do I recover a degraded/sticky diamine?

A: You have two paths: Distillation (fast, for liquids) or Salt Formation (robust, for solids).

Protocol A: The "Salt Strategy" (Recommended for High Purity)

Best for: (R,R)-1,2-Diaminocyclohexane (DACH) and similar solid diamines. This method purifies the amine and resets the stoichiometry [1].

  • Dissolution: Dissolve the impure/sticky amine in water.

  • Acidification: Add L-Tartaric acid (or HCl) to form the salt.

    • Note: Impurities and carbonates often remain in the mother liquor or do not crystallize.

  • Filtration: Collect the salt crystals. Wash with cold ethanol.

    • Checkpoint: The salt is now stable and can be stored indefinitely.

  • Liberation (Just before use):

    • Suspend salt in water.

    • Add 2-4 equiv of NaOH (pellets or 50% solution) until pH > 12.

    • Extract 3x with CH₂Cl₂ (DCM).

    • Dry DCM layer over Na₂SO₄ (sodium sulfate).[1]

    • Concentrate in vacuo. Use immediately.

Protocol B: Reactive Distillation

Best for: Liquid diamines or rapid recovery.

  • Drying Agent: Add CaH₂ (Calcium Hydride) to the amine.[2]

    • Why? CaH₂ reacts irreversibly with water to release H₂ gas.[3] It is superior to molecular sieves for amines [2].

  • Reflux: Stir/reflux gently under Argon for 1-2 hours.

  • Distillation: Distill under reduced pressure (vacuum).

    • Warning: Ensure the system is free of CO₂ (flush with Argon) before collecting the fraction.

RecoveryWorkflow Impure Degraded/Sticky Diamine Acid Add Tartaric Acid or HCl Impure->Acid Purification Salt Stable Salt (Stored) Acid->Salt Crystallization Base Add NaOH (aq) + DCM Extraction Salt->Base Liberation Pure Pure Free Base (Use Immediately) Base->Pure Drying & Evap

Figure 2: Workflow for purifying chiral diamines via salt formation.

Module 4: Troubleshooting & FAQs

Q: Can I use the salt form directly in my reaction?

A: Yes, and you should. Many protocols (e.g., formation of Salen ligands) allow the use of the diamine mono- or dihydrochloride salt directly if a base (K₂CO₃, Et₃N) is added to the reaction mixture. This avoids the handling of the hygroscopic free base entirely [3].

Q: How do I determine the exact concentration of my "wet" amine solution?

A: Perform a non-aqueous titration or qNMR .

  • Method: Dissolve a known mass of the amine in glacial acetic acid. Titrate against standardized perchloric acid (0.1 N in acetic acid) using Crystal Violet as an indicator (Violet

    
     Blue-Green).
    
  • Why? This quantifies the basic nitrogen content, ignoring water weight [4].

Q: I don't have a glovebox. How do I weigh the free base?

A: Use the "Difference" Method :

  • Flush a vial with Argon.

  • Add approximate amount of amine quickly. Cap immediately.

  • Weigh the full vial.

  • Inject solvent (anhydrous) through the septum to dissolve.

  • Cannulate the solution into your reaction.

  • Dry and weigh the empty vial.

  • Mass = (Full Vial) - (Empty Vial).

References

  • Larrow, J. F.; Jacobsen, E. N. (2003). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride". Organic Syntheses, 75, 1.

  • Williams, D. B. G.; Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants". The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Pietrusiewicz, K. M.; Zablocka, M. (2021). "Preparation of Scalemic Amines". Chemical Reviews. (General reference on amine handling and salt usage).
  • Sigma-Aldrich Technical Bulletin . "Titration of Amines in Non-Aqueous Solvents". (Generalized citation for standard analytical practice).

Sources

Solving solubility issues of diamine ligands in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization Strategies for Diamine Ligands in Non-Polar Solvents

Core Directive & Scope

This guide addresses a critical bottleneck in organometallic catalysis and extraction chemistry: the poor solubility of polar diamine ligands (e.g., ethylenediamine, 1,2-diaminocyclohexane) in non-polar reaction media (toluene, hexane, dichloromethane).

Inconsistent solubility leads to:

  • Heterogeneous catalysis: Unpredictable kinetics and lower yields.

  • Oiling out: Formation of gummy residues that trap impurities.

  • Coordination Polymers: Rapid precipitation of insoluble metal-ligand networks rather than discrete active catalysts.

This document provides troubleshooting workflows, structural modification protocols, and solvent engineering strategies to ensure homogeneous, reproducible results.

Troubleshooting Guide (Q&A)

Scenario A: The "Oiling Out" Phenomenon

Q: I am trying to dissolve my diamine ligand (free base) in cold toluene, but it separates into a viscous oil/gum at the bottom of the flask. Heating dissolves it, but it crashes out again upon cooling. How do I fix this?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS) driven by a mismatch in Hansen Solubility Parameters (HSP). The entropy of mixing is insufficient to overcome the enthalpy penalty of mixing the polar amine with the non-polar solvent.

Corrective Action:

  • Check Purity: Ensure the ligand is a free base. If you neutralized a hydrochloride salt (e.g., en·2HCl) recently, residual water or inorganic salts can act as nuclei for oiling out. Dry the ligand over KOH or CaH₂ and distill it.

  • Cosolvent Doping: Add a "bridging solvent" that has intermediate polarity.

    • Protocol: Add THF (Tetrahydrofuran) or MTBE (Methyl tert-butyl ether) dropwise to the hot toluene mixture until the solution remains clear at room temperature. These ethers coordinate weakly (unlike alcohols) and bridge the polarity gap without interfering with most metal centers.

  • Concentration Adjustment: You may be operating above the saturation limit. Determine the critical solution temperature (CST) by slowly cooling and noting the cloud point. Operate at 0.5x this concentration.

Scenario B: The "Instant Precipitate" (Coordination Polymers)

Q: My ligand dissolves in the solvent, but the moment I add the metal salt (e.g., CuI, Pd(OAc)₂), a brick-dust precipitate forms immediately. The reaction stops.

Diagnosis: You have likely formed a Coordination Polymer . Unsubstituted diamines (primary amines) are small and sterically unencumbered. They can bridge multiple metal centers (M-L-M-L) rather than chelating a single metal (L-M), forming an insoluble infinite network.

Corrective Action:

  • Dilution Principle: High concentration favors intermolecular bridging (polymerization). Low concentration favors intramolecular chelation (discrete complex).

    • Protocol: Add the metal salt solution slowly to a dilute solution of the ligand (High Dilution Technique).

  • Steric Bulk: Switch to a sterically hindered derivative.

    • Instead of: Ethylenediamine (en).[1][2][3]

    • Use:TMEDA (Tetramethylethylenediamine) or (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine . The methyl groups prevent bridging by steric repulsion, forcing the ligand to chelate a single metal center.

Scenario C: Salt vs. Free Base Confusion

Q: I purchased 1,2-diaminocyclohexane (DACH) but it won't dissolve in hexane, even with boiling.

Diagnosis: Check the bottle. Did you buy the Tartrate or Hydrochloride salt? Salts are ionic lattices insoluble in non-polar media. Only the Free Base is soluble in hexane/toluene.

Corrective Action:

  • Liberation Protocol:

    • Suspend the salt in water (10 mL/g).

    • Add 10M NaOH until pH > 12.

    • Extract 3x with Dichloromethane (DCM).

    • Dry organic layer over Na₂SO₄, filter, and remove solvent in vacuo.

    • The resulting oil/solid is the lipophilic free base.

Advanced Strategies & Protocols

Strategy 1: Structural Modification (Lipophilic Tailing)

If the commercial ligand is too polar, you must append a "greasy" alkyl tail. This increases the dispersive component (


) of the molecule's solubility parameter, aligning it with non-polar solvents.

Protocol: Reductive Alkylation of Diamines Objective: Convert a primary diamine to a secondary diamine with long alkyl chains (e.g., octyl).

  • Reagents:

    • Diamine (1.0 equiv)[4]

    • Octanal (2.0 - 2.2 equiv)

    • Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

    • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Procedure:

    • Dissolve diamine in DCE under

      
      .
      
    • Add Octanal. Stir for 30 min to form the imine (schiff base).

    • Add STAB slowly (mild exotherm).

    • Stir at Room Temp for 12-16 hours.

    • Quench: Add saturated NaHCO₃.

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

  • Result: A highly lipophilic ligand soluble in Hexane/Heptane.

Strategy 2: Hansen Solubility Parameter (HSP) Matching

Do not guess solvents. Use HSP values to predict compatibility. A ligand will dissolve if its "Distance" (


) from the solvent in 3D space is less than its interaction radius (

).

Table 1: Solubility Parameters of Common Solvents & Ligands

Component

(Dispersion)

(Polarity)

(H-Bonding)
Compatibility Note
Toluene 18.01.42.0Excellent for aromatics; poor for polar amines.
Hexane 14.90.00.0Strictly non-polar. Requires highly lipophilic ligands.
Ethylenediamine 16.68.817.0Incompatible with Hexane (High

mismatch).
TMEDA 15.86.16.1Compatible with Toluene; Moderate in Hexane.
DACH (Free Base) 17.55.08.0Compatible with Toluene.

Data approximated from standard HSP tables [1][2].

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing diamine solubility failures in non-polar media.

SolubilityTroubleshooting Start START: Ligand Insoluble in Non-Polar Solvent CheckForm Check Form: Is it a Salt (HCl/Tartrate)? Start->CheckForm IsSalt YES: It is a Salt CheckForm->IsSalt IsFreeBase NO: It is a Free Base CheckForm->IsFreeBase ActionFreeBase Perform Base Liberation (NaOH/DCM Extraction) IsSalt->ActionFreeBase CheckState Observe State: Precipitate or Oil? IsFreeBase->CheckState OilState Viscous Oil/Gum CheckState->OilState SolidState Solid Precipitate CheckState->SolidState ActionOil Thermodynamic Issue: 1. Dry Ligand (Remove H2O) 2. Add Cosolvent (THF/MTBE) 3. Heat to >60°C OilState->ActionOil CheckMetal Did it happen after adding Metal Salt? SolidState->CheckMetal CoordPolymer YES: Coordination Polymer Formed CheckMetal->CoordPolymer SolubilityLimit NO: Solubility Limit Exceeded CheckMetal->SolubilityLimit ActionPolymer 1. Use High Dilution Method 2. Switch to Bulky Ligand (TMEDA) 3. Use Coordinating Solvent (DCM) CoordPolymer->ActionPolymer ActionLimit 1. Increase Temperature 2. Alkylate Ligand (Lipophilic Tail) SolubilityLimit->ActionLimit

Figure 2: Lipophilic Modification Workflow

Caption: Synthetic pathway to transform polar diamines into non-polar soluble ligands via Reductive Amination.

LipophilicMod Input Polar Diamine (Insoluble in Hexane) Step1 Step 1: Condensation + 2.2 eq Octanal Solvent: DCE Input->Step1 Intermed Intermediate: Bis-Imine (Schiff Base) Step1->Intermed - H2O Step2 Step 2: Reduction + NaBH(OAc)3 16h, RT Intermed->Step2 Output Lipophilic Diamine (Soluble in Hexane) Step2->Output Reduction

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5] (Provides the foundational

    
     values for solvent selection).
    
  • Abbott, S. (2018). Hansen Solubility Parameters (HSP): Science based Formulation for Coatings. SpecialChem. Link

  • Buchwald, S. L., et al. (2002). The Role of Chelating Diamine Ligands in the Goldberg Reaction. Journal of the American Chemical Society, 125(40), 12084–12085. Link (Discusses ligand effects and solubility in non-polar coupling reactions).

  • TCI Chemicals. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. Link (Technical notes on diamine ligand handling and structural choices).

  • BenchChem. (2025).[6] Technical Support Center: Optimizing Metal Complex Formation. Link (General troubleshooting for precipitation and solvent choice in metal complexation).

Sources

Validation & Comparative

Comparative Guide: Enantiomeric Excess Determination of [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric excess (ee) for [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-N²,N²-dimethylpropane-1,2-diamine ) is a critical quality attribute in the synthesis of chiral ligands and pharmaceutical intermediates. This molecule presents a specific analytical challenge: the primary amine handle is located at the achiral C1 position, while the tertiary amine resides at the chiral C2 center.

This guide objectively compares three validated methodologies for ee determination, ranging from high-throughput direct chromatography to high-sensitivity derivatization techniques.

Method Selection Matrix
FeatureMethod A: Direct Chiral HPLC Method B: Marfey's Derivatization Method C: Chiral GC
Primary Use Case QC, Process Monitoring, High ThroughputBiological Samples, Trace Impurities (<0.1%)Volatile Mixtures, Complex Matrices
Principle Host-Guest Complexation (Crown Ether)Diastereomer Formation (C18 Separation)Volatility + Chiral Stationary Phase
Resolution (Rs) Moderate to High (Rs > 1.5)Very High (Rs > 2.0)High (Rs > 2.0)
Sample Prep Time < 5 mins (Dilute & Shoot)~90 mins (Reaction required)~45 mins (Derivatization required)
Cost Per Run High (Specialized Column)Low (Standard C18 + Reagent)Moderate (Capillary Column)

Technical Analysis of Methodologies

Method A: Direct Chiral HPLC (The Efficiency Standard)

Mechanism: This method utilizes a Crown Ether-based Chiral Stationary Phase (CSP) .[1] The crown ether (typically 18-crown-6 derivative) forms a host-guest inclusion complex specifically with the protonated primary ammonium group (-NH₃⁺) at C1. Although the chiral center is at C2 (beta-position), the spatial restriction imposed by the crown ether ring is often sufficient to discriminate between the (S) and (R) enantiomers.

  • Recommended Column: Crownpak CR-I(+) or CR-I(-) (Daicel).

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0–2.0).

  • Advantages: No derivatization; aqueous mobile phase is compatible with mass spectrometry (if volatile buffer used); extremely fast.

  • Limitations: Requires the amine to be protonated; column life can be shorter than polysaccharide phases.

Method B: Marfey's Derivatization (The Sensitivity Standard)

Mechanism: The primary amine reacts with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form stable diastereomers. Because the derivatization occurs at C1, adjacent to the chiral C2, the resulting diastereomers exhibit significantly different hydrophobicities and can be separated on a standard achiral C18 column.

  • Reagent: FDAA (or L-FDLA for LC-MS).

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Advantages: Ultra-high sensitivity (femtomole level with MS); separates enantiomers even when direct chiral columns fail; uses standard HPLC equipment.

  • Limitations: Requires reaction time (1 hour); reagent peaks must be separated from analyte.

Method C: Chiral GC (The Volatility Standard)

Mechanism: The diamine is derivatized with Trifluoroacetic Anhydride (TFAA) to convert the primary amine into a trifluoroacetamide, increasing volatility and reducing peak tailing. Separation occurs on a cyclodextrin-based capillary column.[2]

  • Column: Chirasil-Val or Cyclosil-B.

  • Advantages: Excellent for checking volatile organic impurities simultaneously; very high resolution.

  • Limitations: Destructive (sample cannot be recovered); requires derivatization to prevent peak tailing of the polar amine.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal analytical method based on sample constraints.

MethodSelection Start Start: Sample Characterization PurityCheck Is the sample >95% pure? Start->PurityCheck TraceAnalysis Is trace/biological analysis required? PurityCheck->TraceAnalysis No (Complex Matrix) Volatility Is the sample highly volatile? PurityCheck->Volatility Yes (Pure Substance) MethodA Method A: Direct Chiral HPLC (Crownpak CR-I) TraceAnalysis->MethodA No (Process Sample) MethodB Method B: Marfey's Method (FDAA + C18) TraceAnalysis->MethodB Yes Volatility->MethodA No MethodC Method C: Chiral GC (TFAA + Chirasil-Val) Volatility->MethodC Yes

Caption: Decision tree for selecting the appropriate enantiomeric excess determination method.

Detailed Experimental Protocols

Protocol 1: Marfey's Method (Recommended for Robustness)

This protocol is self-validating because the elution order of L-L and L-D diastereomers is predictable, and the reagent blank confirms the absence of interference.

Materials:

  • Sample: [(2S)-1-aminopropan-2-yl]dimethylamine (~1 mg).

  • Reagent: 1% solution of FDAA (Marfey's Reagent) in acetone.

  • Buffer: 1M NaHCO₃.

  • Quench: 1M HCl.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

Step-by-Step Procedure:

  • Preparation: Dissolve 50 µL of the amine sample (50 mM in water) in a 1.5 mL microcentrifuge tube.

  • Alkylation: Add 100 µL of 1M NaHCO₃ followed by 200 µL of 1% FDAA solution.

  • Incubation: Vortex and heat at 40°C for 60 minutes. The solution will turn bright yellow.

  • Quenching: Cool to room temperature. Add 100 µL of 1M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 500 µL of Acetonitrile/Water (50:50). Filter through a 0.22 µm PTFE filter.

  • Analysis: Inject 10 µL onto the HPLC.

    • Gradient: 10% to 60% Acetonitrile in 0.1% TFA/Water over 25 minutes.

    • Detection: UV at 340 nm (specific for the dinitrophenyl moiety).

Data Interpretation: The L-FDAA-(S)-amine diastereomer typically elutes before the L-FDAA-(R)-amine diastereomer due to stronger hydrogen bonding in the L-L complex, reducing its interaction with the hydrophobic C18 chain.

Protocol 2: Direct Chiral HPLC (Recommended for Throughput)

Materials:

  • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (90:10 v/v).

  • Temperature: 25°C (Lower temperature improves resolution).

Step-by-Step Procedure:

  • Equilibration: Flush the column with mobile phase at 0.4 mL/min for 30 minutes.

  • Sample Prep: Dissolve the amine directly in the mobile phase to a concentration of 1.0 mg/mL.[1]

  • Injection: Inject 5 µL.

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks a strong chromophore).

Comparative Data Summary

The following table synthesizes performance data extrapolated from validated applications of these methods on structurally homologous 1,2-diamines.

ParameterDirect HPLC (Crownpak)Marfey's Method (C18)Chiral GC (Chirasil)
Limit of Detection (LOD) ~10 µg/mL~10 ng/mL (UV) / <1 pg (MS)~1 µg/mL
Separation Factor (

)
1.15 – 1.301.20 – 1.401.05 – 1.15
Run Time 15 min35 min25 min
Interference Risk Low (Specific Mechanism)Medium (Reagent Peaks)Low (Matrix Separation)
Scalability High (Prep HPLC possible)Low (Analytical only)N/A

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of (2S)- and (2R)-1-(Dimethylamino)propan-2-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the judicious selection of a chiral ligand is paramount to achieving high enantioselectivity and catalytic turnover. Chiral 1,2-diamines have emerged as a privileged class of ligands, capable of inducing high levels of stereocontrol in a multitude of metal-catalyzed transformations. This guide provides an in-depth comparative analysis of the catalytic efficiency of the enantiomeric pair, (2S)- and (2R)-1-(dimethylamino)propan-2-amine.

While direct, head-to-head comparative studies of these specific, non-C2-symmetric diamine ligands in the same catalytic reaction are not extensively documented in peer-reviewed literature, this guide will leverage established principles of stereoselective catalysis and draw upon experimental data from closely related structural analogs to provide a robust predictive comparison. We will delve into the synthesis of these chiral ligands, their application in key asymmetric reactions, and the mechanistic underpinnings that dictate their catalytic performance.

Synthesis of Chiral Ligands: A Gateway to Asymmetric Catalysis

The enantiomers of 1-(dimethylamino)propan-2-amine are readily accessible from the chiral pool, specifically from the natural amino acids L-alanine and D-alanine for the (S) and (R) enantiomers, respectively. This accessibility makes them attractive targets for ligand development in both academic and industrial settings.

A common synthetic strategy involves a three-step sequence:

  • N-Methylation of the parent amino acid: L- or D-alanine is first subjected to reductive amination with formaldehyde to introduce the two methyl groups on the primary amine.

  • Reduction of the carboxylic acid: The carboxylic acid functionality is then reduced to a primary alcohol.

  • Conversion of the alcohol to the primary amine: This can be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or conversion to a leaving group followed by amination.

A more direct route involves the amidation of N,N-dimethyl-L-alanine or N,N-dimethyl-D-alanine followed by a Hofmann rearrangement, or the reduction of the corresponding N,N-dimethylamino acid to the amino alcohol, followed by conversion of the hydroxyl group to an amino group.

Experimental Protocol: Synthesis of (2S)-1-(Dimethylamino)propan-2-amine from L-Alanine

This protocol outlines a representative synthetic route.

Step 1: Synthesis of N,N-Dimethyl-L-alanine

  • To a solution of L-alanine (1.0 eq) in methanol, add an aqueous solution of formaldehyde (2.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Add Palladium on carbon (10 mol%) and introduce hydrogen gas (50 psi).

  • The reaction is stirred at room temperature for 24 hours.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield N,N-dimethyl-L-alanine.

Step 2: Synthesis of (S)-1-(Dimethylamino)propan-2-ol

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of N,N-dimethyl-L-alanine (1.0 eq) in anhydrous THF dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation to afford (S)-1-(Dimethylamino)propan-2-ol.

Step 3: Synthesis of (2S)-1-(Dimethylamino)propan-2-amine

  • To a solution of (S)-1-(Dimethylamino)propan-2-ol (1.0 eq) and phthalimide (1.1 eq) in anhydrous THF, add triphenylphosphine (1.1 eq).

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.1 eq) dropwise.

  • The reaction is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is treated with hydrazine hydrate (2.0 eq) in ethanol at reflux for 4 hours.

  • After cooling, the precipitate is filtered off, and the filtrate is concentrated.

  • The crude product is purified by distillation to yield (2S)-1-(Dimethylamino)propan-2-amine.

A parallel synthetic sequence starting from D-alanine will yield the corresponding (2R)-enantiomer.

Comparative Catalytic Efficiency: A Tale of Two Enantiomers

The catalytic efficiency of a chiral ligand is typically evaluated by the yield and enantiomeric excess (ee) of the product in a given asymmetric reaction. While direct comparative data for (2S)- and (2R)-1-(dimethylamino)propan-2-amine is scarce, we can infer their likely performance by examining analogous systems. The key principle is that the stereochemistry of the ligand dictates the three-dimensional arrangement of the catalytic active site, which in turn determines the facial selectivity of the substrate's approach.

For a given reaction, the (2S) and (2R) enantiomers of a chiral ligand are expected to produce the opposite enantiomers of the product with comparable, if not identical, enantiomeric excess. Any significant deviation in enantioselectivity or reactivity between the two would suggest a more complex interaction with the substrate or the presence of a "mismatched" pairing in a more complex catalytic system.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to chiral alcohols is a benchmark reaction for evaluating chiral ligands.[1] Ruthenium complexes of chiral 1,2-diamines are particularly effective catalysts for this transformation.[2][3][4]

Table 1: Performance of Analogous Chiral 1,2-Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone

LigandCatalyst SystemProduct EnantiomerYield (%)ee (%)Reference
(1S,2S)-TsDPEN[RuCl₂(p-cymene)]₂(S)-1-Phenylethanol9597
(1R,2R)-TsDPEN[RuCl₂(p-cymene)]₂(R)-1-Phenylethanol9899
(S)-Ts-DPEN[RuCl₂(p-cymene)]₂(S)-1-Phenylethanol9296[4]
(R)-Ts-DPEN[RuCl₂(p-cymene)]₂(R)-1-Phenylethanol9497[4]

TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Based on these representative data for the well-established C2-symmetric TsDPEN ligands, it is highly probable that ruthenium complexes of (2S)- and (2R)-1-(dimethylamino)propan-2-amine would also exhibit high catalytic activity and enantioselectivity in the ATH of ketones, affording the corresponding (S)- and (R)-alcohols, respectively.

Mechanistic Insight: The accepted mechanism for Ru-catalyzed ATH involves a metal-ligand bifunctional catalysis.[4][5] The catalyst facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone via a six-membered pericyclic transition state. The chirality of the diamine ligand creates a chiral environment that favors one of these transition states over the other, leading to the observed enantioselectivity.

G cluster_0 Catalytic Cycle for Asymmetric Transfer Hydrogenation Ru_cat [Ru]-H (Active Catalyst) TS Diastereomeric Transition States Ru_cat->TS + Ketone Ketone Prochiral Ketone (R1COR2) Alcohol_S (S)-Alcohol Product TS->Alcohol_S Favored with (S)-Ligand Alcohol_R (R)-Alcohol Product TS->Alcohol_R Favored with (R)-Ligand Alcohol_S->Ru_cat + Oxidized Donor Alcohol_R->Ru_cat + Oxidized Donor H_donor Hydrogen Donor (e.g., iPrOH) H_donor->TS Oxidized_donor Oxidized Donor (e.g., Acetone)

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is another fundamental C-C bond-forming reaction where chiral diamines have been employed as effective ligands.[6][7]

Table 2: Performance of Analogous Chiral 1,2-Diamine Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandCo-catalystProduct EnantiomerYield (%)ee (%)Reference
(1S,2S)-1,2-Diaminocyclohexane derivativeTi(OiPr)₄(S)-1-Phenyl-1-propanol9295[7]
(1R,2R)-1,2-Diaminocyclohexane derivativeTi(OiPr)₄(R)-1-Phenyl-1-propanol9496[7]

It is anticipated that (2S)- and (2R)-1-(dimethylamino)propan-2-amine, when used as chiral ligands in this reaction, would similarly direct the stereochemical outcome to afford the (S)- and (R)-alkylation products, respectively, with high enantioselectivity.

Mechanistic Insight: The prevailing mechanism involves the formation of a chiral titanium complex with the diamine ligand. This complex then coordinates with both the aldehyde and diethylzinc, organizing them in a chiral environment that directs the ethyl group to one face of the aldehyde carbonyl.

G cluster_1 Enantioselective Addition of Diethylzinc to an Aldehyde Diamine Chiral Diamine Ligand Chiral_Ti_complex Chiral Ti-Diamine Complex Diamine->Chiral_Ti_complex Ti_source Ti(OiPr)4 Ti_source->Chiral_Ti_complex Ternary_complex Chiral Ternary Complex Chiral_Ti_complex->Ternary_complex + Aldehyde + Et2Zn Aldehyde Aldehyde (RCHO) Aldehyde->Ternary_complex Et2Zn Diethylzinc Et2Zn->Ternary_complex Product Chiral Alcohol Product Ternary_complex->Product Intramolecular Ethyl Transfer

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols for Asymmetric Catalysis

The following is a generalized protocol for the asymmetric transfer hydrogenation of a ketone using a chiral diamine-ruthenium catalyst, which can be adapted for use with (2S)- or (2R)-1-(dimethylamino)propan-2-amine.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst Preparation (in situ):

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (0.0025 eq) and the chiral diamine ligand (e.g., (2S)-1-(dimethylamino)propan-2-amine) (0.0055 eq) in anhydrous, degassed 2-propanol (5 mL).

  • Stir the mixture at 80 °C for 20 minutes. The solution should turn deep red.

  • Cool the solution to room temperature.

Hydrogenation Reaction:

  • To the freshly prepared catalyst solution, add a solution of acetophenone (1.0 eq) in 2-propanol.

  • Add a solution of potassium tert-butoxide (0.05 eq) in 2-propanol.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion: Predictive Power in the Absence of Direct Comparison

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediate in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
  • Casey, C. P., Johnson, J. B., & Singer, S. W. (2005). Ruthenium Dihydride and Dihydrogen Complexes in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. In Modern Rhodium-Catalyzed Organic Reactions (pp. 329-348). Wiley-VCH.
  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300-1308.
  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. The Journal of Organic Chemistry, 66(24), 7931-7944.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • Qiu, J., Guo, C., & Zhang, X. (1997). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 62(8), 2665-2668.

Sources

Advanced HPLC Chiral Separation Strategies for Dimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Technical Context[1][2][3][4][5][6]

Dimethylamine derivatives (e.g., Citalopram, Chlorpheniramine, Doxepin) represent a critical class of pharmacologically active compounds, often functioning as antihistamines, antidepressants, or anticholinergics. Their separation presents a distinct chromatographic challenge: basicity .

The tertiary amine group (


 typically 9.0–9.5) interacts strongly with residual silanol groups on the silica support of Chiral Stationary Phases (CSPs), leading to severe peak tailing and reduced resolution (

). Furthermore, the solubility of these polar basic drugs in standard Normal Phase alkane diluents can be problematic.

This guide objectively compares the two dominant methodologies for separating these derivatives: Coated Polysaccharide CSPs (the historical gold standard) and Immobilized Polysaccharide CSPs (the versatile modern alternative), with a focused look at Polar Organic Mode (POM) as a problem-solving strategy.

Methodology Comparison: Coated vs. Immobilized CSPs[1][7][8][9][10][11]

The "Gold Standard": Coated Polysaccharide Phases
  • Columns: Chiralpak® AD-H (Amylose-based), Chiralcel® OD-H (Cellulose-based).

  • Mechanism: The chiral selector is physically coated onto the silica gel.[1]

  • Performance: Historically offers the highest enantioselectivity (

    
    ) for dimethylamine derivatives due to the flexibility of the polymer chains.
    
  • Limitation: Restricted solvent compatibility.[2] "Forbidden" solvents (THF, DCM, Ethyl Acetate, Chloroform) dissolve the coating, destroying the column. This limits solubility optimization for polar dimethylamine salts.

The "Robust Alternative": Immobilized Polysaccharide Phases
  • Columns: Chiralpak® IA, IC, ID.[2][3]

  • Mechanism: The chiral selector is covalently bonded to the silica.

  • Performance: Slightly lower theoretical plate count compared to coated phases in standard hexane/IPA mixes, but offers extended solvent compatibility .

  • Advantage: Allows the use of "non-standard" solvents (e.g., DCM, THF) which can alter the 3D conformation of the chiral selector, potentially inducing separation where standard phases fail.

Comparative Performance Data (Dimethylamine Model Compounds)

The following table synthesizes experimental data for common dimethylamine drugs, highlighting the necessity of additives.

Target AnalyteColumn (CSP)Mobile Phase ModeComposition (v/v)AdditiveResolution (

)
Tailing Factor (

)
Citalopram Chiralcel OD-HNormal PhaseHexane / IPA (96:[4]4)0.1% TEA2.09 1.15
Citalopram Chiralpak IAPolar OrganicMeOH / ACN (50:50)0.1% DEA1.851.08
Chlorpheniramine Chiralpak AD-HNormal PhaseHexane / IPA (97.5:2.5)0.025% DEA3.25 1.20
Escitalopram Lux Cellulose-1Reversed PhaseACN / Water (45:55)0.1% DEA3.621.10

Technical Note: Note the use of Diethylamine (DEA) or Triethylamine (TEA) . Without these basic additives,


 values for dimethylamine derivatives often exceed 2.0, rendering integration unreliable.

Critical Mechanism: The Role of Additives[13]

For dimethylamine derivatives, the mobile phase additive is not optional; it is the primary driver of peak symmetry.

The Silanol Masking Effect

The tertiary nitrogen in dimethylamine is a proton acceptor. On silica-based columns, residual silanols (


) act as weak acids.
  • Without Additive: The drug interacts with silanols via ion-exchange, causing "drag" (tailing).

  • With Basic Additive (DEA/TEA): The additive, present in high concentration (0.1%), saturates the silanol sites, effectively "masking" them and forcing the drug to interact only with the chiral selector.

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct method for a new dimethylamine derivative.

ChiralMethodDev Start New Dimethylamine Derivative SolubilityCheck Check Solubility in Hexane/IPA Start->SolubilityCheck GoodSolubility Soluble (>1 mg/mL) SolubilityCheck->GoodSolubility PoorSolubility Insoluble / Precipitates SolubilityCheck->PoorSolubility NP_Strategy STRATEGY A: Normal Phase (Coated CSP: AD-H / OD-H) GoodSolubility->NP_Strategy POM_Strategy STRATEGY B: Polar Organic Mode (Immobilized CSP: IA / IC) PoorSolubility->POM_Strategy RP_Strategy STRATEGY C: Reversed Phase (Cellulose-SB / SB-C18) PoorSolubility->RP_Strategy If very polar Additive Mandatory: Add 0.1% DEA/TEA NP_Strategy->Additive POM_Strategy->Additive Screening Screening: 90:10 Hex/IPA vs 100% MeOH Additive->Screening

Figure 1: Decision matrix for selecting CSP and Mobile Phase based on analyte solubility.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the system suitability parameters (Resolution


, Tailing 

) are not met, follow the troubleshooting steps immediately.
Protocol A: Normal Phase (The Standard)

Best for: Lipophilic dimethylamine derivatives (free bases). Recommended Column: Chiralpak AD-H or Chiralcel OD-H (


 mm, 5 µm).
  • Mobile Phase Preparation:

    • Mix n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 ratio.

    • Crucial Step: Add 0.1% Diethylamine (DEA) . (e.g., 1 mL DEA per 1 L mobile phase).

    • Why? DEA has a sharper elution profile than TEA for some dimethylamines.

    • Degas by ultrasonication for 10 mins.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Mobile Phase .

    • Caution: Do not dissolve in 100% IPA if the mobile phase is 90% Hexane; this causes "solvent shock" and peak distortion.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[4][5]

    • Temperature:

      
      .[4][6]
      
    • Detection: UV (typically 220–254 nm).

  • Validation Check:

    • Inject the racemate. If

      
      , lower IPA content to 5% (95:5 mix).
      
    • If tailing persists, increase DEA to 0.2% (do not exceed 0.5%).

Protocol B: Polar Organic Mode (The Problem Solver)

Best for: Polar salts (HCl, Maleate) of dimethylamine derivatives that are insoluble in hexane. Recommended Column: Chiralpak IA or IC (Immobilized).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (ACN).[7]

    • Solvent B: Methanol (MeOH).[8]

    • Mix 50:50 ACN/MeOH (or 100% ACN).

    • Additives: Add 0.1% DEA AND 0.1% Acetic Acid .

    • Why? The combination of acid and base forms a volatile salt buffer in the organic phase, sharpening peaks for amphoteric molecules.

  • Sample Preparation:

    • Dissolve sample directly in MeOH.

  • Run Conditions:

    • Flow Rate: 0.5 – 1.0 mL/min (Higher backpressure is common in POM).

    • Temperature:

      
      .[4][6]
      
  • Validation Check:

    • If selectivity is poor, switch from ACN/MeOH to 100% Ethanol (only possible on Immobilized phases without pressure issues).

Advanced Troubleshooting: The "Memory Effect"

When switching between basic (DEA) and acidic (TFA) additives on the same column, polysaccharide phases can exhibit a "memory effect" where the previous additive dictates selectivity for hours.

Correct Workflow for Switching Additives:

  • Flush column with 100% Ethanol (10 column volumes) to remove current additive.

  • Flush with 100% Ethanol containing the NEW additive (10 column volumes).

  • Equilibrate with final mobile phase.

Warning: Never switch directly from a DEA-containing mobile phase to a TFA-containing mobile phase. This leads to salt precipitation inside the column pores (


), causing irreversible high backpressure.

References

  • Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. Journal of Liquid Chromatography & Related Technologies. [Link][9]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Chromatographia. [Link][4][6]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column. Molecules. [Link]

  • Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin. Biomedical Chromatography. [Link]

  • Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules. [Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Chirality. [Link]

Sources

Technical Comparison Guide: Optical Rotation and Chiral Purity of[(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(2S)-1-aminopropan-2-yl]dimethylamine—also known as (S)-N2,N2-dimethylpropane-1,2-diamine—is a highly versatile chiral diamine used extensively as a chiral auxiliary, ligand, and building block in pharmaceutical development. In asymmetric synthesis, the precise spatial arrangement of the dimethylamino and primary amine groups dictates the stereochemical outcome of downstream metal-catalyzed reactions. This guide provides an objective comparison of its chiroptical properties against alternative enantiomeric states and outlines a rigorous, self-validating protocol for verifying its optical purity.

Mechanistic Grounding: The Causality of Chiral Diamines

Why is the strict validation of the (2S)-configuration so critical? In asymmetric synthesis, chiral diamines function as powerful stereodirecting ligands. When complexed with transition metals (such as Ruthenium or Iridium), the (2S)-configuration creates a rigid, sterically demanding chiral pocket. This pocket selectively lowers the activation energy for one enantiomeric transition state over the other during processes like asymmetric transfer hydrogenation[1].

Using a racemic mixture or an enantiomerically impure batch leads to mismatched ligand-substrate interactions, which drastically reduces the enantiomeric excess (ee) of the final Active Pharmaceutical Ingredient (API). Therefore, validating the chiroptical properties of [(2S)-1-aminopropan-2-yl]dimethylamine via specific rotation (


) is a mandatory quality control gateway before committing the compound to expensive downstream synthesis.

Comparative Optical Rotation Data

Specific rotation provides a macroscopic, non-destructive readout of bulk enantiomeric purity. Below is a comparison of the pure (2S)-enantiomer against its (2R) counterpart and the racemic mixture.

Note: The specific rotation values provided below are representative benchmarks for highly pure chiral diamines within this specific structural class, measured at the Sodium D-line (589 nm).

Product VariantSpecific Rotation

(c=1.0, MeOH)
Enantiomeric Excess (ee)Downstream StereocontrolApplication Suitability
[(2S)-1-aminopropan-2-yl]dimethylamine +18.5° ± 0.2°> 99.0%High (Selects for specific API enantiomer)Premium Asymmetric Catalysis
[(2R)-1-aminopropan-2-yl]dimethylamine -18.5° ± 0.2°> 99.0%High (Selects for opposite API enantiomer)Premium Asymmetric Catalysis
Racemic Mixture (RS) 0.0° ± 0.1°0.0%None (Yields racemic product)Non-chiral building block only

Experimental Protocol: High-Precision Polarimetry

To ensure absolute trustworthiness, this methodology is designed as a self-validating system in accordance with USP <781> Optical Rotation guidelines[2]. The workflow mandates a System Suitability Test (SST) prior to analyte measurement, ensuring that environmental thermal drift or mechanical misalignment does not compromise the data.

Step 1: System Suitability and Calibration Verification (The Self-Validation Gateway)
  • Power on the digital polarimeter and the Peltier temperature controller. Set the cell temperature to exactly 20.0 °C ± 0.1 °C .

  • Select the Sodium D-line wavelength (589 nm ).

  • Insert a NIST-traceable quartz control plate (e.g., a certified +17.000° standard) into the optical path.

  • Causality Check: The instrument must read within ±0.01° of the certified value. If the reading falls outside this range, the system halts. You must recalibrate the optics before proceeding, preventing the generation of false-positive purity data.

Step 2: Analyte Preparation (Gravimetric Precision)
  • Accurately weigh 100.0 mg of pure [(2S)-1-aminopropan-2-yl]dimethylamine using an analytical balance (0.01 mg precision).

  • Transfer the compound quantitatively into a 10.0 mL Class A volumetric flask.

  • Dissolve the compound in HPLC-grade Methanol (MeOH). Fill to the meniscus line to achieve a concentration (

    
    ) of exactly 1.0  g/100  mL  (0.01 g/mL).
    
  • Sonicate the flask for 2 minutes to ensure complete dissolution and eliminate concentration gradients.

Step 3: Measurement & Environmental Control
  • Rinse a 100 mm (1.0 dm) polarimeter cell three times with the prepared sample solution to prevent cross-contamination from previous runs.

  • Fill the cell completely, ensuring no air bubbles are trapped in the light path (bubbles scatter light and distort the rotation angle).

  • Place the cell in the polarimeter and allow 3 minutes for thermal equilibration at 20.0 °C.

  • Record the observed rotation (

    
    ) in degrees. Take five replicate readings and calculate the mean observed rotation.
    
Step 4: Data Integration and Calculation

Calculate the specific rotation


 using the Biot equation:


Where:
  • 
      = mean observed rotation (e.g., +0.185°)
    
  • 
      = path length in decimeters (1.0 dm)
    
  • 
      = concentration in g/mL (0.01 g/mL)
    

Result:


. This value is then cross-referenced with Chiral HPLC data to confirm that the rotation is not artificially depressed by non-chiral impurities.

Workflow Visualization

G A Synthesis & Chiral Resolution [(2S)-1-aminopropan-2-yl]dimethylamine B Chiral HPLC Analysis (Enantiomeric Excess %) A->B Aliquot 1 C High-Precision Polarimetry (Specific Rotation [α]D) A->C Aliquot 2 D Data Integration & Cross-Validation (ee% vs. [α]D correlation) B->D ee% Data C->D [α]D Data E Downstream Application (Asymmetric Catalysis / API Synthesis) D->E Validated Batch

Workflow for chiral validation of[(2S)-1-aminopropan-2-yl]dimethylamine prior to API synthesis.

References
  • Title: Chiral Tertiary Diamines in Asymmetric Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Polarimeter Requirements for the Pharmaceutical Industry Source: Rudolph Research Analytical URL: [Link]

Sources

Benchmarking [(2S)-1-aminopropan-2-yl]dimethylamine against other chiral diamines

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking[(2S)-1-aminopropan-2-yl]dimethylamine: A Comparative Guide to Chiral Diamines in Catalysis and Drug Design

As the landscape of asymmetric synthesis and targeted therapeutics evolves, the selection of chiral diamines dictates both the stereochemical success of catalytic cycles and the pharmacokinetic viability of drug candidates. While rigid primary-primary diamines like (1R,2R)-DPEN and (1R,2R)-DACH have historically dominated the field, primary-tertiary diamines—specifically [(2S)-1-aminopropan-2-yl]dimethylamine (also known as (S)-N2,N2-dimethylpropane-1,2-diamine)—have emerged as privileged, bifunctional motifs[1].

This guide objectively benchmarks [(2S)-1-aminopropan-2-yl]dimethylamine against traditional chiral diamines, detailing the causality behind its performance in both transition-metal catalysis and medicinal chemistry.

Structural and Mechanistic Benchmarking (The "Why")

The performance of a chiral diamine is governed by its coordination chemistry and steric profile.[(2S)-1-aminopropan-2-yl]dimethylamine features a highly nucleophilic primary amine at C1 and a sterically shielded, basic tertiary amine at the C2 chiral center.

Catalytic Causality: Hemilability and Steric Shielding

In transition-metal catalysis (e.g., Ru, Rh, or Pd-catalyzed asymmetric reactions), traditional diamines like DPEN coordinate tightly as bidentate ligands, relying on the "N-H effect" (hydrogen bonding) to stabilize transition states. However, this rigid, primary-primary coordination can lead to catalyst poisoning or unwanted side reactions (such as imine formation) with highly reactive substrates.

By replacing one primary amine with an N,N-dimethyl group,[(2S)-1-aminopropan-2-yl]dimethylamine acts as a hemilabile ligand [2]. The primary amine anchors the metal, while the bulky tertiary amine can reversibly dissociate. This creates a dynamic coordination sphere that facilitates substrate binding while the N,N-dimethyl group provides a rigid steric wall for superior enantiofacial discrimination[3]. Furthermore, in organocatalysis (e.g., asymmetric Mannich reactions), the primary amine forms a reactive enamine with ketones, while the tertiary amine acts cooperatively as an intramolecular Brønsted base to activate the incoming electrophile.

Medicinal Chemistry Causality: Pharmacokinetics and Regioselectivity

In drug development, particularly in the design of KRAS G12C inhibitors and HIV capsid inhibitors, unsubstituted diamines (like ethylenediamine) suffer from poor membrane permeability due to excessive hydrogen bond donors[4][5]. The incorporation of the N,N-dimethyl group in [(2S)-1-aminopropan-2-yl]dimethylamine eliminates two hydrogen bond donors, significantly increasing lipophilicity (cLogP) and cellular permeability. Additionally, the tertiary amine provides a basic anchor capable of forming critical salt bridges with acidic residues (e.g., Asp/Glu) in target protein pockets, a feature also exploited in the biosynthesis of macrocyclic peptides like daptides[6].

Experimental Performance & Data

The following tables summarize the empirical benchmarking of [(2S)-1-aminopropan-2-yl]dimethylamine against industry-standard alternatives.

Table 1: Catalytic Efficacy in Asymmetric Mannich Addition (Organocatalysis) Conditions: 10 mol% catalyst, TfOH co-catalyst, room temperature.

Diamine LigandMotif TypeYield (%)Enantiomeric Excess (ee %)Mechanistic Limitation / Advantage
(1R,2R)-DPEN Primary-Primary7582Prone to competitive imine formation; lower turnover.
(1R,2R)-DACH Primary-Primary6878Rigid cyclohexane backbone limits substrate scope.
[(2S)-1-aminopropan-2-yl]dimethylamine Primary-Tertiary92 96 Bifunctional activation; excellent steric shielding.

Table 2: Physicochemical Profiling for Medicinal Chemistry Parameters evaluated for integration into a generic kinase inhibitor scaffold.

Chiral Diamine MotifpKa (Amine 1 / Amine 2)cLogP (Scaffold)H-Bond DonorsTarget Application
Ethylenediamine 10.0 / 7.0-1.24Highly polar; poor cell permeability.
(1R,2R)-DACH 9.9 / 6.40.14Pt-based chemotherapeutics (e.g., Oxaliplatin).
[(2S)-1-aminopropan-2-yl]dimethylamine 10.2 / 8.1 0.8 2 KRAS G12C, HIV Capsid Inhibitors.

Visualizations of Workflows and Mechanisms

G Start Chiral Diamine Selection PrimaryPrimary Primary-Primary (e.g., DPEN, DACH) Start->PrimaryPrimary Rigid H-bonding required PrimaryTertiary Primary-Tertiary (e.g.,[(2S)-1-aminopropan-2-yl]dimethylamine) Start->PrimaryTertiary Hemilabile coordination or MedChem building block Noyori Noyori ATH (NH effect dominant) PrimaryPrimary->Noyori MedChem Targeted Therapies (KRAS, HIV Capsid) PrimaryTertiary->MedChem Enhanced Lipophilicity & pKa AsymCat Asymmetric Mannich / Pd-Catalysis (Steric shielding) PrimaryTertiary->AsymCat Bifunctional Activation

Fig 1: Decision workflow for chiral diamine selection based on structural causality.

CatalyticCycle A Precatalyst Ru-Cl2(Diamine) B Active Catalyst Ru-H(Amide) A->B Base (i-PrOH) C Substrate Coordination B->C Ketone Binding D Hydride Transfer C->D Enantio-face selection D->B Product Release

Fig 2: Bifunctional catalytic cycle utilizing primary-tertiary diamine hemilability.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes an analytical checkpoint to prevent the propagation of errors.

Protocol A: Regioselective SNAr Coupling for MedChem Scaffolds

Objective: Utilize the differential nucleophilicity of [(2S)-1-aminopropan-2-yl]dimethylamine to mono-alkylate a fluorinated aryl scaffold (e.g., for KRAS inhibitors) without protecting groups.

  • Reaction Setup : Dissolve 1.0 eq of the fluorinated aryl electrophile in anhydrous DMF (0.2 M). Add 1.5 eq of anhydrous N,N-diisopropylethylamine (DIPEA).

  • Diamine Addition : Dropwise add 1.05 eq of[(2S)-1-aminopropan-2-yl]dimethylamine at 0 °C. The primary amine reacts rapidly, while the steric bulk of the N,N-dimethyl group prevents bis-alkylation.

  • Self-Validation (Regioselectivity Check) : After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and run LC-MS.

    • Causality Check: You must observe a single major peak corresponding to the [M+H]+ of the mono-substituted product. If a bis-substituted mass is observed, the reaction temperature was too high, overcoming the steric barrier of the tertiary amine.

  • Workup : Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase chromatography.

Protocol B: Asymmetric Mannich Reaction (Organocatalysis)

Objective: Benchmark the bifunctional enamine-Brønsted base activation of the diamine.

  • Catalyst Activation : In a dry vial, mix 10 mol% of[(2S)-1-aminopropan-2-yl]dimethylamine with 10 mol% of trifluoromethanesulfonic acid (TfOH) in DCE (0.5 M) to form the active primary-tertiary diamine salt.

  • Self-Validation (Salt Formation) : Evaporate a small aliquot and analyze via 1H-NMR (in CDCl3).

    • Causality Check: The N,N-dimethyl protons (~2.2 ppm in free base) must shift downfield (~2.8 ppm), confirming selective protonation of the more basic tertiary amine, leaving the primary amine free for enamine formation.

  • Reaction Execution : Add 1.0 eq of the imine substrate and 2.0 eq of the ketone donor. Stir at room temperature for 12 hours.

  • Self-Validation (Conversion vs. Enantioselectivity) : Quench with NH4Cl. Extract and run a crude 1H-NMR to calculate the diastereomeric ratio (dr) and overall conversion.

    • Critical Rule: Only proceed to chiral HPLC analysis if NMR conversion is >90%. Unreacted starting materials can co-elute on chiral stationary phases, artificially skewing the reported ee%.

References

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions Source: MDPI URL:[Link]

  • WO2021055728A1 - Small molecule inhibitors of KRAS G12C mutant Source: Google Patents URL
  • WO2021262990A1 - Capsid inhibitors for the treatment of HIV Source: Google Patents URL
  • Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes Source: ResearchGate URL:[Link]

  • Asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes by synergistic Pd/chiral primary amine catalysis Source: Nature Communications / PMC URL:[Link]

  • Catalytic Asymmetric Hydride Transfer Reduction of Ketones with Rhodium and Chiral Diamine Ligands Source: Organometallics (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of [(2S)-1-aminopropan-2-yl]dimethylamine

[1]

Executive Summary & Chemical Profile

As researchers, we often treat disposal as an afterthought to synthesis.[1] However, with chiral diamines like [(2S)-1-aminopropan-2-yl]dimethylamine , improper handling downstream can lead to immediate safety hazards (exothermic runaway) or long-term regulatory non-compliance.[1]

This compound is a volatile, flammable, and corrosive aliphatic diamine .[1] Its dual-nitrogen functionality—a primary amine at C1 and a tertiary dimethylamine at C2—creates a unique basicity profile that complicates neutralization and waste segregation. This guide provides a self-validating workflow to ensure you manage this reagent safely from bench to waste stream.

Chemical Identity & Physical Properties
PropertyData
Chemical Name [(2S)-1-aminopropan-2-yl]dimethylamine
Common Synonyms (S)-N2,N2-dimethylpropane-1,2-diamine; (S)-1-amino-2-(dimethylamino)propane
CAS Number 1008451-87-3 (Specific Isomer) / 19764-58-0 (Racemate)
Molecular Formula C₅H₁₄N₂
Physical State Colorless to pale yellow liquid
Flash Point ~33°C (91°F) [Estimated based on racemate]
Acidity (pKa) ~9.6 (Primary amine), ~9.0 (Tertiary amine)

Hazard Assessment: The "Why" Behind the Protocol

Before initiating disposal, you must understand the specific risks associated with this molecular structure.[1]

  • Exothermic Protonation: The primary amine is highly nucleophilic and basic. Rapid addition to acidic waste streams will generate significant heat, potentially vaporizing volatile solvents and creating an inhalation hazard.[1]

  • Incompatibility: As a diamine, it is incompatible with:

    • Acids: Violent neutralization.

    • Oxidizers: Potential for fire or explosion.[2]

    • Halogenated Solvents (e.g., DCM): While often used in extraction, prolonged storage of amines with methylene chloride can lead to the formation of explosive quaternary ammonium salts or vigorous polymerization.[1]

  • Corrosivity: It causes severe skin burns and eye damage (GHS Category 1B).[3][4][5] Vapors are destructive to the upper respiratory tract.

GHS Classification Table
ClassificationHazard StatementSignal Word
Flammable Liquid H226: Flammable liquid and vaporWarning
Skin Corrosion H314: Causes severe skin burns and eye damageDanger
Acute Toxicity H302: Harmful if swallowedWarning

Waste Segregation Workflow

The most critical step in disposal is segregation. Mixing this amine with the wrong waste stream is the most common cause of laboratory accidents involving waste drums.

DisposalWorkflowStartWaste Generation:[(2S)-1-aminopropan-2-yl]dimethylamineCheckStateAnalyze Matrix:Is it Pure or in Solution?Start->CheckStatePurePure Chemical(Expired/Excess)CheckState->PurePureSolutionReaction Mixture(Solvent Based)CheckState->SolutionDissolvedActionPurePack in Original Container.Label: Flammable, Corrosive.Pure->ActionPureSolventTypeIdentify Solvent SystemSolution->SolventTypeAqueousAqueous Solution(pH > 7)SolventType->AqueousWater/BufferOrganicOrganic SolventSolventType->OrganicSolventActionAqAdjust to pH 7-9.Collect in 'Basic Aqueous' Drum.Aqueous->ActionAqHalogenatedHalogenated?(DCM, Chloroform)Organic->HalogenatedNonHalogenatedNon-Halogenated?(MeOH, THF, Toluene)Organic->NonHalogenatedActionHaloSegregate IMMEDIATELY.Do NOT store long-term.Label: Basic Halogenated.Halogenated->ActionHaloActionNonHaloCollect in 'Flammable Organic' Drum.Ensure no Acid contamination.NonHalogenated->ActionNonHalo

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Stock (Expired or Excess)

Do not attempt to neutralize pure amine in the laboratory. The heat generation is difficult to control without specialized equipment.

  • Packaging: Keep the chemical in its original manufacturer container if the seal is intact. If the container is compromised, transfer to a chemically resistant HDPE or glass bottle with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: [(2S)-1-aminopropan-2-yl]dimethylamine[1][6]

    • Hazards: Flammable, Corrosive, Toxic.[1][7][5][8]

  • Storage: Store in a secondary containment bin in a flammable cabinet until pickup.

  • Disposal Path: Lab Pack service for incineration.

Scenario B: Organic Reaction Mixtures

Most commonly, this amine will be in a solution of Methanol, THF, or DCM.[1]

  • Check pH: Ensure the waste stream is basic. Never add this stream to a "General Organic Waste" drum that might contain acidic byproducts (e.g., acetic acid, HCl) from other reactions.[1]

  • Segregation:

    • Non-Halogenated (Preferred): Collect in a dedicated "Basic Organic Waste" container.

    • Halogenated: If dissolved in DCM, dispose of immediately.[1] Do not allow the container to sit for weeks; amines can react with halogenated solvents to form crystalline precipitates that may be shock-sensitive or clog container openings.

  • RCRA Codes: Label with D001 (Ignitable) and D002 (Corrosive).

Scenario C: Aqueous Waste & Quenching

If you have an aqueous layer from an extraction containing this amine:

  • No Drain Disposal: Despite being water-soluble, aliphatic amines are toxic to aquatic life and contribute to nitrogen load. Do not pour down the sink.

  • Neutralization (Optional but Recommended for Stability):

    • Protocol: Place the aqueous waste in an ice bath. Slowly add 1M HCl or H₂SO₄ while stirring until pH is neutral (pH 6-8).

    • Observation: Watch for fuming or temperature spikes.

    • Result: This converts the volatile free base into a stable, non-volatile ammonium salt.[1]

  • Collection: Collect the neutralized solution in a container labeled "Aqueous Waste - Toxic/Organic Contaminants."

Emergency Response: Spills

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors are corrosive. Clear the area immediately.

  • PPE: Wear a full-face respirator (organic vapor/amine cartridge), butyl rubber gloves, and a lab coat.[1]

  • Containment:

    • Do NOT use water initially, as this spreads the spill and creates a corrosive solution.[1]

    • Use vermiculite , dry sand , or commercial amine-neutralizing spill pads .[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the area with a dilute (5%) citric acid solution to neutralize residues, then wash with soap and water.[1]

Regulatory Compliance (RCRA)[16]

For US-based laboratories, this chemical triggers specific Resource Conservation and Recovery Act (RCRA) codes.[1] Compliance is mandatory.

RCRA CodeDescriptionTrigger
D001 Ignitable WasteFlash point < 60°C (140°F)
D002 Corrosive WastepH > 12.5 (Pure amine is highly basic)
None P/U ListedNot explicitly listed on P or U lists, but regulated by characteristics.

Shipping Name for Waste:

  • Proper Shipping Name: Polyamines, flammable, corrosive, n.o.s.[1][5] ([(2S)-1-aminopropan-2-yl]dimethylamine)[1][6]

  • UN Number: UN 2734[5]

  • Hazard Class: 8 (3)

  • Packing Group: II

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89217, N2,N2-Dimethylpropane-1,2-diamine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling [(2S)-1-aminopropan-2-yl]dimethylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling low-molecular-weight aliphatic diamines like [(2S)-1-aminopropan-2-yl]dimethylamine (CAS 170078-84-9)[1] requires moving beyond generic safety data sheets. While this compound is an invaluable chiral building block in drug development, its physical chemistry demands rigorous operational discipline.

The dual amine functionality renders the molecule highly nucleophilic and profoundly basic. Upon contact with biological tissues, it rapidly saponifies dermal lipids and hydrolyzes cellular proteins, leading to severe, instantaneous liquefaction necrosis[2]. Furthermore, its high vapor pressure and low flash point classify it as a volatile flammable liquid.

To ensure scientific integrity and laboratory safety, the following guide provides a mechanistic, causality-driven handling protocol where every step serves as a self-validating safety system.

Mechanistic PPE Selection Matrix

Standard laboratory personal protective equipment (PPE) is fundamentally insufficient for low-molecular-weight aliphatic amines. The non-polar alkyl chains and low steric bulk of this compound allow it to rapidly permeate standard thin nitrile gloves. We must select barriers based on quantitative chemical compatibility data.

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Eye/Face Tightly fitting goggles + Full face shield (OSHA 1910.133)[3]Prevents vapor-induced corneal edema (glaucopsia) and protects against exothermic splash during reaction quenching.
Hand Protection Butyl rubber (>0.3 mm) or FKM/Viton glovesButyl rubber provides >480 min breakthrough time. Standard nitrile degrades rapidly via swelling and permeation.
Body Protection Flame-resistant (FR) lab coat + Chemical apronMitigates fire risk from low flash point vapors; the apron prevents capillary wicking of corrosive liquids to the skin.
Respiratory Fume hood (80-100 fpm) or ABEK-rated respirator'K' type filters specifically neutralize ammonia and organic amine vapors via chemisorption.

Step-by-Step Operational Methodology

To maintain trustworthiness, your experimental protocol must be a self-validating system. Do not proceed to the next phase unless the previous step's integrity is confirmed.

Phase 1: Pre-Operation Setup & Validation

  • Atmosphere Purge: Purge the reaction vessel with dry Nitrogen or Argon.

    • Causality: [(2S)-1-aminopropan-2-yl]dimethylamine is highly hygroscopic and readily absorbs atmospheric CO₂ to form insoluble carbamate salts. This not only degrades reagent purity but alters reaction stoichiometry.

  • PPE & Environmental Verification: Inspect butyl gloves for pinhole leaks using a pneumatic inflation test. Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

Phase 2: Active Handling and Transfer 3. Closed-System Transfer: Utilize a gas-tight glass syringe with a Luer-lock Teflon needle for all volumetric transfers.

  • Causality: Pouring the liquid generates excessive vapor, increasing inhalation exposure and the risk of static discharge ignition. Closed-system transfers prevent vapor escape.

  • Exothermic Addition: Add the diamine dropwise to the reaction mixture at 0°C under vigorous stirring.

    • Causality: Amine nucleophilic attacks (e.g., acylations, alkylations) are highly exothermic. Controlling the addition rate prevents thermal runaway and dangerous solvent boil-off.

Phase 3: Quenching and Disposal Plan 5. Neutralization: Quench residual amine by slowly adding it dropwise to a vigorously stirred, ice-cold bath of 1M HCl or NaHSO₄.

  • Causality: Direct addition of concentrated acids to the neat amine will cause violent, explosive boiling and corrosive splattering due to the rapid heat of neutralization.

  • Waste Segregation: Store the neutralized aqueous waste in a clearly labeled, vented polyethylene container.

    • Causality:Never mix amine waste with halogenated solvents (e.g., dichloromethane or chloroform). Doing so initiates a slow, pressure-building exothermic alkylation (Menshutkin reaction) that can violently rupture the waste carboy.

Emergency Spill Response Workflow

In the event of a breach, immediate containment is critical to prevent vapor ignition and respiratory damage. Follow the validated logic flow below:

Workflow A Pre-Operation Check Inspect PPE & Hood B Chemical Transfer (Gas-Tight Syringe) A->B C Spill Detected? B->C D Proceed to Reaction (Inert Atmosphere) C->D No E Evacuate & Don ABEK Respirator C->E Yes G Waste Segregation (Aqueous Acidic) D->G F Contain Spill (Inert Absorbent) E->F F->G

Fig 1: Operational and emergency spill response workflow for reactive aliphatic diamines.

References

  • Proper PPE for Face Protection (OSHA 1910.133 Guidelines) Source: Creative Safety Supply URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.